2-[(4-Fluorophenyl)sulfonyl]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-10-5-7-11(8-6-10)20(18,19)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORKUYHAVBZQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluorophenyl)sulfonyl quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone for the development of a wide array of therapeutic agents. The introduction of a sulfonyl group, particularly an arylsulfonyl moiety, at the 2-position of the quinoxaline core can significantly modulate the molecule's physicochemical and biological properties. This guide focuses on a specific derivative, 2-(4-Fluorophenyl)sulfonyl quinoxaline, providing a comprehensive overview of its identifiers, synthesis, and the extensive biological potential inherent to the quinoxaline sulfonamide class of compounds.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental identifiers is critical for research and development. The key identifiers for 2-(4-Fluorophenyl)sulfonyl quinoxaline are summarized below.
| Identifier | Value | Source |
| CAS Number | 338394-59-5 | [1] |
| Molecular Formula | C₁₄H₉FN₂O₂S | Calculated |
| Molecular Weight | 288.3 g/mol | [1] |
| IUPAC Name | 2-((4-fluorophenyl)sulfonyl)quinoxaline | IUPAC Nomenclature |
| InChI Key | AORKUYHAVBZQFJ-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-(4-Fluorophenyl)sulfonyl quinoxaline can be approached through a strategic, multi-step process that first establishes the quinoxaline core, followed by the introduction of the desired sulfonyl moiety.
Part 1: Formation of the Quinoxaline Core
The most traditional and robust method for constructing the quinoxaline ring is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] This reaction proceeds via a double condensation mechanism, where the nucleophilic amino groups of the diamine attack the carbonyl carbons, followed by dehydration to form the pyrazine ring.[1]
Part 2: Introduction of the (4-Fluorophenyl)sulfonyl Group
With the quinoxaline nucleus in place, the (4-fluorophenyl)sulfonyl group can be introduced at the C2 position. A highly effective strategy involves a two-step sequence:
-
Nucleophilic Aromatic Substitution: Reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with 4-fluorothiophenol in the presence of a base. This step forms a carbon-sulfur bond, yielding 2-((4-fluorophenyl)thio)quinoxaline.[1]
-
Oxidation: The resulting sulfide is then oxidized to the corresponding sulfone. This transformation is typically achieved with high efficiency using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).[1]
The following diagram illustrates the conceptual workflow for the synthesis:
Sources
The Electrophilic Warhead: Unlocking the Pharmacological Potential of 2-Sulfonyl Quinoxalines
The following technical guide details the structure-activity relationship (SAR) of 2-sulfonyl quinoxalines, designed for an audience of medicinal chemists and drug discovery scientists.
Executive Summary: The Dual-Nature Scaffold
In the landscape of nitrogen-containing heterocycles, 2-sulfonyl quinoxalines occupy a unique and underutilized niche. Unlike their ubiquitous sulfonamide cousins (where the sulfur is bonded to nitrogen), 2-sulfonyl derivatives feature a sulfonyl group (
This structural arrangement confers two distinct properties critical for drug development:
-
Synthetic Reactivity: The C2-sulfonyl group acts as a "super-leaving group," rendering the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (
). This makes them powerful intermediates for diversity-oriented synthesis. -
Pharmacological Intrinsic Activity: When retained in the final molecule, the sulfonyl moiety serves as a strong hydrogen-bond acceptor and an electron-withdrawing group (EWG) that modulates the redox potential of the quinoxaline core, essential for hypoxia-selective cytotoxicity and kinase inhibition (specifically PI3K
).
This guide dissects the SAR of this scaffold, moving beyond basic screening to the mechanistic causality of their bioactivity.[1]
Chemical Architecture & Synthetic Accessibility
The biological efficacy of 2-sulfonyl quinoxalines is inextricably linked to their electronic structure. The sulfonyl group at C2 pulls electron density from the pyrazine ring, activating it.
The Synthetic Workflow
To access the 2-sulfonyl pharmacophore, a robust two-step protocol is standard: sulfenylation followed by oxidation.
Figure 1: Synthetic Pathway & Reactivity Flow The following diagram illustrates the conversion of the sulfide precursor to the active sulfone and its subsequent divergence.
Caption: Step-wise synthesis of 2-sulfonyl quinoxalines. The sulfone (Red) serves as both a final pharmacophore and a pivot for substitution.
Protocol: Oxidation of Sulfide to Sulfone
Validation: This protocol ensures complete oxidation without over-oxidizing the nitrogen (N-oxide formation), unless desired.
-
Dissolution: Dissolve 1.0 eq of 2-(arylthio)quinoxaline in Dichloromethane (DCM).
-
Oxidant Addition: Cool to 0°C. Add meta-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) portion-wise over 15 minutes.
-
Note: Using exactly 2.2 eq prevents N-oxidation. Excess mCPBA will yield the N-oxide.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The sulfone is significantly more polar than the sulfide.
-
Work-up: Quench with saturated
and (to remove excess peroxide). Extract with DCM. -
Purification: Recrystallize from Ethanol.
Structure-Activity Relationship (SAR) Analysis
The SAR of 2-sulfonyl quinoxalines is best understood through two therapeutic lenses: Anticancer (Kinase Inhibition) and Antimicrobial (Redox Cycling).
Oncology: PI3K Inhibition
Recent studies (Reference 1) have identified 2-arylamino-3-(arylsulfonyl)quinoxalines as potent inhibitors of Phosphoinositide 3-kinase alpha (PI3K
Key SAR Findings:
-
The C2-Sulfonyl Group: Essential for activity. Replacing the sulfonyl (
) with a sulfide ( ) or sulfoxide ( ) results in a >10-fold loss of potency. The sulfonyl oxygens likely engage in critical H-bonding with the kinase hinge region (Val851). -
The C3-Amino Substituent: An electron-rich arylamino group at C3 balances the electron-withdrawing nature of the C2-sulfonyl.
-
Optimal: 3,4-dimethoxyphenyl amine.
-
Detrimental:[1] Aliphatic amines (too flexible, loss of entropy).
-
-
The Benzo-Ring (Positions 6 & 7):
-
Electron-donating groups (e.g.,
) at C6/C7 increase potency by modulating the basicity of the pyrazine nitrogens. -
Electron-withdrawing groups (e.g.,
) abolish activity, likely by reducing the electron density required for hinge binding.
-
Quantitative Data Summary
The following table summarizes the impact of C2/C3 modifications on cytotoxicity against PC3 (Prostate Cancer) cell lines.
| Compound ID | C2 Substituent ( | C3 Substituent ( | PC3 | SAR Insight |
| QX-01 | -SO2-Ph (Phenylsulfonyl) | -NH-Ph | 0.14 | Lead Candidate |
| QX-02 | -S-Ph (Sulfide) | -NH-Ph | > 10.0 | Sulfonyl oxidation state is critical. |
| QX-03 | -SO2-Ph | -Cl | 5.20 | Amino group H-bond donor is required. |
| QX-04 | -SO2-Me (Methylsulfonyl) | -NH-Ph | 1.80 | Aryl sulfonyl provides hydrophobic packing. |
Mechanism of Action: The PI3K/Akt Pathway
The 2-sulfonyl quinoxaline scaffold interferes with the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.
Figure 2: PI3K Signaling Blockade
Caption: 2-sulfonyl quinoxalines block the PI3K-Akt cascade, inducing apoptosis in cancer cells.
Biological Evaluation Protocol
To validate the SAR described above, the following MTT Cytotoxicity Assay is the industry standard for initial screening.
Protocol: In Vitro Cytotoxicity (MTT)
-
Seeding: Seed cancer cells (e.g., PC3, A549) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Dissolve the 2-sulfonyl quinoxaline derivative in DMSO. Prepare serial dilutions (0.01
M to 100 M). Add to wells (Final DMSO < 0.1%). -
Incubation: Incubate for 48–72 hours at 37°C, 5%
. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Strategic Recommendations for Optimization
Based on the current body of evidence, the following strategies are recommended for optimizing this scaffold:
-
Metabolic Stability: The C2-sulfonyl group is susceptible to displacement by biological nucleophiles (e.g., glutathione). To improve stability, introduce steric bulk on the sulfonyl aromatic ring (e.g., ortho-methyl groups) to shield the sulfur atom.
-
Solubility: 2-sulfonyl quinoxalines are often lipophilic. Incorporating a morpholine or piperazine tail at the C3 position (via the amino linker) significantly improves aqueous solubility without compromising the pharmacophore.
-
Hybridization: Consider Sulfonyl-Quinoxaline Hybrids . Linking the quinoxaline to a 1,2,4-triazole moiety via the sulfonyl linker has shown synergistic anticancer activity by targeting tubulin polymerization (Reference 2).
References
-
He, J., et al. (2011). "Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3K
inhibitors." Bioorganic & Medicinal Chemistry Letters. -
El-Gohary, N.S., et al. (2023).[2] "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." Molecules.
-
Gao, W., et al. (2024). "Metal-free sulfonylation of quinoxalinones to access 2-sulfonyl-oxylated quinoxalines." Organic & Biomolecular Chemistry.
-
BenchChem. (2025).[5] "Troubleshooting common issues in quinoxaline synthesis protocols."
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Therapeutic Potential of Fluorinated Quinoxaline Sulfones: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its synthetic accessibility and diverse pharmacological profile have made it a foundational element for developing novel therapeutics.[3] The strategic incorporation of fluorine atoms and sulfone moieties into this core has unlocked new avenues for enhancing therapeutic efficacy. Fluorination can improve metabolic stability, binding affinity, and pharmacokinetic properties, while the sulfonamide group is a well-established pharmacophore known for a wide range of biological activities.[4][5]
This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic potential of fluorinated quinoxaline sulfones. It synthesizes field-proven insights and quantitative data to serve as a robust resource for professionals in drug discovery and development.
The Architectural Blueprint: Synthesis and Chemical Logic
The construction of fluorinated quinoxaline sulfones relies on a multi-step, yet logical, synthetic strategy. The causality behind this approach is to build the core scaffold first, followed by the strategic introduction of the key functional groups that drive biological activity.
Core Synthesis: The Quinoxaline Scaffold
The most prevalent and efficient method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][6] This reaction can be optimized using various catalysts, including green chemistry options like cerium (IV) ammonium nitrate (CAN) or solid acid catalysts, often proceeding rapidly at room temperature with high yields.[7]
Workflow: General Synthesis of Fluorinated Quinoxaline Sulfones
The introduction of fluorine and sulfone groups can be achieved at different stages, either by using functionalized precursors or by modifying the quinoxaline core. A common pathway involves building a chloro-substituted quinoxaline, which serves as a versatile intermediate for subsequent nucleophilic substitutions.
Detailed Protocol: Synthesis of a Quinoxaline Intermediate
-
Reactant Preparation: Dissolve the selected o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetonitrile).[2][7]
-
Catalyst Addition: Introduce a catalyst, such as a few drops of acetic acid or a Lewis acid like CuSO4, to the reaction mixture.[2][8]
-
Reaction: Heat the mixture under reflux, monitoring the progress using thin-layer chromatography (TLC). Microwave-assisted synthesis can significantly shorten reaction times.[8][9]
-
Isolation: Upon completion, cool the mixture to allow the product to crystallize. Isolate the crude product by filtration.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.[2]
A notable metal-free approach for introducing a trifluoromethyl group involves using trifluoroacetic acid (TFA) as the CF3 source, which reacts with precursors to form fluorinated quinoxalines in high yields without requiring additional catalysts.[10]
Mechanism of Action: Targeting Key Cellular Machinery
Fluorinated quinoxaline sulfones exert their therapeutic effects by interfering with fundamental cellular processes, primarily through the inhibition of critical enzymes involved in cell signaling and DNA replication.
Primary Mechanism: Protein Kinase Inhibition
A significant number of quinoxaline derivatives function as potent anticancer agents by inhibiting protein kinases.[1][11] These enzymes are crucial for signaling pathways that control cell growth, proliferation, and survival.[1] Many malignancies are characterized by the dysregulation of these pathways. Fluorinated quinoxaline sulfones act as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][11] By blocking these kinases, the compounds disrupt the signaling cascades that fuel tumor growth and angiogenesis (the formation of new blood vessels).[2][5]
Secondary Mechanism: Topoisomerase II Inhibition and Apoptosis
Certain quinoxaline derivatives function as Topoisomerase II inhibitors.[1] These enzymes are vital for managing DNA topology during replication. Their inhibition leads to DNA damage, which in turn triggers apoptosis, or programmed cell death.[12] This mechanism is particularly effective against rapidly dividing cancer cells. Studies have shown that potent quinoxaline compounds can arrest the cell cycle and upregulate pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the selective death of cancer cells.[12]
Therapeutic Applications & Efficacy Data
The primary therapeutic applications for fluorinated quinoxaline sulfones are in oncology and infectious diseases, supported by a growing body of preclinical data.
Anticancer Potential
Quinoxaline derivatives demonstrate significant cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines.[1][13] The incorporation of a sulfonamide moiety is often associated with potent antitumor activity.[4][11]
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Quinoxaline-imidazole derivative | A375 (Melanoma) | 0.003 | [7] |
| Quinoxaline-based derivative (IV) | PC-3 (Prostate Cancer) | 2.11 | [12] |
| Quinoxaline-based derivative (IV) | HepG2 (Liver Cancer) | 4.11 | [12] |
| Quinoxaline-hydrazide derivative | MCF-7 (Breast Cancer) | 2.61 | [7] |
| 3-Trifluoromethylquinoxaline 1,4-dioxide | Various | 1.3 - 2.1 | [14][15] |
| Quinoxaline-sulfonamide | Liver Carcinoma | 0.5 (µg/mL) | [4] |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The quinoxaline scaffold is found in several natural antibiotics, including echinomycin.[16] Synthetic derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[13][16] The mechanism often parallels that of quinolone antibiotics, involving the inhibition of bacterial DNA gyrase.[17] The addition of fluorine at specific positions is a well-established strategy for enhancing the potency and spectrum of antimicrobial agents.[17]
Key Experimental Protocols
Reproducible and validated protocols are essential for evaluating the therapeutic potential of new chemical entities.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated quinoxaline sulfones) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance. Calculate the IC₅₀ value from the dose-response curve.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
-
Sulfone/Sulfonamide Moiety: The presence of a sulfonamide group is critical for many biological activities.[4] SAR studies on quinoxaline sulfonamides have shown that substituents on the sulfonamide's phenyl ring significantly impact activity; for instance, an ortho-hydroxyl group can increase antibacterial potency, whereas a methoxy group may decrease it.[4]
-
Fluorine Substitution: The position of fluorine atoms is crucial. In many heterocyclic drugs, a fluorine at the C-6 position confers broad and potent antimicrobial activity.[17] For anticancer activity, electron-withdrawing groups like fluorine or CF₃ can decrease activity if placed on certain parts of the molecule, while enhancing it in others, highlighting the need for precise structural design.[7]
-
Substituents at C-2 and C-3: Modifications at the 2 and 3 positions of the quinoxaline ring are common. Symmetrically disubstituted quinoxalines often display significant antibacterial activity.[16]
Challenges and Future Directions
While fluorinated quinoxaline sulfones hold immense promise, several challenges must be addressed. Toxicity remains a concern for some quinoxaline derivatives, necessitating the development of compounds with high selectivity for cancer cells over normal cells.[7] Furthermore, while in vitro data is abundant, more extensive in vivo studies in relevant animal models are required to validate the therapeutic potential and establish pharmacokinetic and pharmacodynamic profiles.
Future research should focus on:
-
Optimizing Selectivity: Designing derivatives that selectively inhibit cancer-specific kinases or other targets to minimize off-target effects.
-
Overcoming Drug Resistance: Developing compounds effective against drug-resistant strains of bacteria and cancer cell lines.
-
Advanced Drug Delivery: Exploring novel formulations or drug delivery systems to improve bioavailability and target specificity.
Conclusion
Fluorinated quinoxaline sulfones are a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases. Their efficacy is rooted in a synthetically tractable scaffold, enhanced by the strategic inclusion of fluorine and sulfone functionalities that drive interactions with key biological targets like protein kinases and topoisomerases. By leveraging the established principles of synthesis, understanding their mechanisms of action, and systematically exploring structure-activity relationships, researchers and drug development professionals can continue to unlock the full potential of this promising chemical class to address unmet medical needs.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. [Link]
-
Saeed, A., & Abbas, N. (2016). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]
-
Denoyer, D., Papon, J., & Miot-Noirault, E. (2014). Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. ACS Medicinal Chemistry Letters. [Link]
-
Burguete, A., Pontikia, E., & Hadjipavlou-Litina, D. (2007). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. [Link]
-
Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Mother Theresa institute. [Link]
-
Scheme 19. Synthesis of quinoxaline-based heterocycles from reactions... (n.d.). ResearchGate. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
-
Saeed, A., Shahid, M., & Channar, P. A. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
-
Wang, Q., Li, Y., & Wang, H. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
-
Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. [Link]
-
Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate. [Link]
-
Shevyrin, V., Obydennov, D., & Charushin, V. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). The fluorinated quinolones. PubMed. [Link]
-
A schematic diagram showing the mechanism of action of quinoxaline‐based compounds into different biological targets. (n.d.). ResearchGate. [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Taylor & Francis Online. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2025). ResearchGate. [Link]
-
Noolvi, M. N., Patel, H. M., & Bhardwaj, V. (2011). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed. [Link]
-
Li, S., Lv, X., & Ren, J. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Organic Chemistry Portal. [Link]
-
de Esch, I. J. P., de Graaf, C., & Thompson, A. J. (2013). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC. [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). MDPI. [Link]
-
Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Taylor & Francis Online. [Link]
-
Shevyrin, V., Obydennov, D., & Charushin, V. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. [Link]
-
Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms). (2021). Lenus. [Link]
-
Taiwo, F. O., Adebayo, J. O., & Adebayo, M. A. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). ReCIPP. [Link]
-
Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. (2025). ResearchGate. [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC. [Link]
-
In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. (2021). PubMed. [Link]
-
Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). PMC. [Link]
-
Synthesis of fluorinated Heterocycles (Ref: CM/GW-SF1/2026). (n.d.). FindAPhD.com. [Link]
-
In vivo‐ and in silico‐driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. (2021). ResearchGate. [Link]
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2017). PubMed. [Link]
-
Shevyrin, V., Obydennov, D., & Charushin, V. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. PMC. [Link]
-
Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. (2025). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. dadun.unav.edu [dadun.unav.edu]
- 10. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial Properties of 2-Arylsulfonyl Quinoxalines: Synthesis, Mechanism, and Therapeutic Potential
Introduction: The Strategic Convergence of Privileged Scaffolds
In the persistent battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. The quinoxaline scaffold, a benzopyrazine system, represents what medicinal chemists refer to as a "privileged structure."[1] This designation is earned due to its versatile physicochemical properties and its presence in a multitude of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The inherent bioactivity of the quinoxaline nucleus makes it an exceptional starting point for drug discovery.
The sulfonamide moiety is another cornerstone of medicinal chemistry, most famously represented by the class of sulfa drugs, which were among the first effective systemic antimicrobials.[7] The combination of these two powerful pharmacophores into a single molecular entity—specifically, 2-arylsulfonyl quinoxalines—presents a compelling strategy. This molecular hybridization aims to leverage the distinct biochemical interactions of each component to create synergistic or novel mechanisms of action, potentially overcoming existing resistance pathways.[7]
This technical guide offers an in-depth exploration of 2-arylsulfonyl quinoxalines for researchers, scientists, and drug development professionals. We will dissect their synthesis, delve into their proposed mechanisms of action, analyze structure-activity relationships, and provide validated experimental protocols for their evaluation.
Part 1: Synthesis and Chemical Logic
The synthesis of 2-arylsulfonyl quinoxalines is a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. The general strategy involves the initial construction of the quinoxaline core, followed by the introduction of the arylsulfonyl group.
General Synthetic Pathway
A common and reliable route begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as oxalic acid, to form a quinoxaline-2,3-dione.[3][8] This stable intermediate is then chlorinated to create a reactive 2,3-dichloroquinoxaline.[3][4] The subsequent step is a nucleophilic substitution where one of the chlorine atoms is displaced by a sulfur nucleophile, typically an aryl thiol. The final step involves the oxidation of the resulting thioether to the corresponding sulfone.
Experimental Protocol: Synthesis of a Model 2-Arylsulfonyl Quinoxaline
This protocol outlines a representative synthesis. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione
-
To a round-bottom flask, add o-phenylenediamine (1 equivalent), oxalic acid (1.2 equivalents), and 4 N hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield quinoxaline-2,3-dione.[3]
Step 2: Synthesis of 2,3-Dichloroquinoxaline
-
Place the dried quinoxaline-2,3-dione from Step 1 into a round-bottom flask.
-
Add thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in excess, with a catalytic amount of dimethylformamide (DMF).[3][4]
-
Reflux the mixture for 3-5 hours. The causality here is that the chlorinating agent replaces the hydroxyl groups of the dione tautomer with chlorine atoms, creating a highly reactive intermediate for subsequent nucleophilic attack.
-
Carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2,3-dichloroquinoxaline.
Step 3: Synthesis of 2-Arylthio-3-chloroquinoxaline
-
Dissolve 2,3-dichloroquinoxaline (1 equivalent) and a substituted thiophenol (1 equivalent) in a polar aprotic solvent like methanol.
-
Add a base, such as triethylamine (1.1 equivalents), to facilitate the deprotonation of the thiol, creating a more potent nucleophile.[3]
-
Reflux the mixture for 30-60 minutes, monitoring by TLC.
-
Cool the reaction, filter the precipitate, and wash with cold methanol to yield the 2-arylthio-3-chloroquinoxaline intermediate.
Step 4: Synthesis of 2-Arylsulfonyl-3-chloroquinoxaline (Oxidation)
-
Suspend the product from Step 3 in a suitable solvent like glacial acetic acid.
-
Add an oxidizing agent, such as hydrogen peroxide (30% solution) or meta-chloroperoxybenzoic acid (m-CPBA), in excess. The choice of oxidant is critical; m-CPBA is often preferred for its cleaner reaction profile.
-
Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into cold water, filter the resulting solid, wash, and dry. Purify via column chromatography or recrystallization to obtain the final 2-arylsulfonyl quinoxaline product.
Diagram of Synthetic Workflow
Caption: Proposed dual mechanism of 2-arylsulfonyl quinoxalines.
Part 3: Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimicrobial potency and selectivity of lead compounds. For 2-arylsulfonyl quinoxalines, modifications at several positions on both the quinoxaline ring and the aryl sulfonyl moiety have been shown to significantly impact activity.
Key SAR insights include:
-
Substituents on the Aryl Ring: The electronic nature of substituents on the phenyl ring of the arylsulfonyl group is a critical determinant of activity. Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) often enhance antibacterial activity. [3][9]This is likely due to an increase in the electrophilicity of the sulfonyl group, potentially improving its interaction with target enzymes.
-
Substituents on the Quinoxaline Nucleus: Modifications to the quinoxaline core itself can modulate lipophilicity and steric factors. Increased lipophilicity can improve permeability through the microbial cell wall, leading to higher activity. [2]* Symmetry and Substitution Pattern: Symmetrically disubstituted quinoxalines have shown significant antibacterial activity, suggesting that substitution at both the 2 and 3 positions can be beneficial. [3][4]
Table: Summary of SAR for 2-Arylsulfonyl Quinoxaline Analogs
| Modification Position | Substituent Type | Observed Effect on Activity | Rationale / Causality | Reference |
| Aryl Ring (para-position) | Electron-withdrawing (e.g., -Cl, -NO₂) | Generally increased antibacterial activity | Enhances the electrophilic character of the sulfonyl group, potentially improving target binding. | [3][9] |
| Aryl Ring (para-position) | Electron-donating (e.g., -OCH₃, -CH₃) | Variable; can decrease or have no effect on activity | May reduce target affinity or alter pharmacokinetic properties. | [5] |
| Quinoxaline Ring (C6/C7) | Halogenation (e.g., -F, -Cl) | Often increases potency | Enhances lipophilicity, aiding in cell membrane penetration. | [2] |
| Quinoxaline Ring (C3) | Replacement of -Cl with N-nucleophiles | Reduced antibacterial activity compared to S-nucleophiles | Suggests the sulfur linkage is important for the primary mechanism of action. | [3] |
Part 4: Protocols for Antimicrobial Evaluation
A self-validating system of protocols is essential for reliably assessing the antimicrobial potential of newly synthesized compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound. Add 100 µL of broth to wells 2-12. Add 200 µL of the compound stock solution (appropriately diluted from the main stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) are used as controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The validity of the test is confirmed by robust growth in the growth control well (well 11) and no growth in the sterility control well (well 12). [8]
Diagram of MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Disc Diffusion Assay for Screening
This is a qualitative method to assess the antimicrobial activity of compounds.
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar) and allow them to solidify.
-
Inoculation: Using a sterile cotton swab, evenly spread a standardized bacterial inoculum across the entire surface of the agar plate to create a lawn.
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 50 µ g/disc ). [2]Place the discs firmly onto the agar surface.
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The strategic fusion of the quinoxaline and arylsulfonyl scaffolds has yielded a class of compounds with significant antimicrobial potential. The available data strongly suggests that these molecules may operate through a dual-action mechanism, targeting both DNA integrity and essential metabolic pathways, which is a highly desirable feature in the development of new antibiotics. The clear structure-activity relationships identified provide a logical roadmap for further optimization.
Future work must focus on several key areas. Firstly, comprehensive mechanistic studies are required to definitively elucidate the molecular targets and validate the proposed dual-action hypothesis. Secondly, lead compounds must be evaluated for cytotoxicity against mammalian cell lines to establish a therapeutic index. Finally, promising candidates with high potency and low toxicity should advance to in vivo models to assess their pharmacokinetic profiles and efficacy in treating infections. The 2-arylsulfonyl quinoxalines represent a promising frontier in the quest for next-generation antimicrobial agents.
References
- Recent advances in design of potential quinoxaline anti-infectives. PubMed.
- Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review. ResearchGate.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC - NIH.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI.
- Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH.
- Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. PMC.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Semantic Scholar.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC.
Sources
- 1. Recent advances in design of potential quinoxaline anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. paperso.journal7publish.com [paperso.journal7publish.com]
- 9. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Oxidation of 2-[(4-Fluorophenyl)thio]quinoxaline to Sulfone
Introduction and Pharmacological Context
Quinoxaline derivatives represent a privileged class of heterocycles in medicinal chemistry, frequently serving as critical scaffolds for novel antiviral, antibacterial, and antifungal therapeutics[1]. The functionalization of the quinoxaline core profoundly influences its biological activity. Specifically, the conversion of a thioether linkage to a sulfonyl group—yielding compounds such as 2-[(4-fluorophenyl)sulfonyl]quinoxaline—is a strategic modification used to modulate the electronic properties, lipophilicity, and target-binding affinity of the molecule[1].
This application note provides a comprehensive, mechanistically grounded guide to the oxidation of 2-[(4-fluorophenyl)thio]quinoxaline to its corresponding sulfone. Two self-validating protocols are detailed: a rapid discovery-scale method using m-chloroperoxybenzoic acid (mCPBA), and a highly scalable, green process-scale method utilizing catalytic tungstate and hydrogen peroxide (H₂O₂).
Mechanistic Insights & Causality
The transformation of a sulfide to a sulfone requires a sequential two-step oxygen transfer, proceeding through a transient sulfoxide intermediate. Understanding the electronic environment of the substrate is critical for selecting the appropriate conditions to prevent the reaction from stalling at the sulfoxide stage.
-
Electronic Deactivation of Sulfur: In 2-[(4-fluorophenyl)thio]quinoxaline, the sulfur atom is flanked by a highly electron-deficient quinoxaline ring and a mildly electron-withdrawing 4-fluorophenyl group. This significantly dampens the nucleophilicity of the sulfur lone pairs compared to standard dialkyl sulfides.
-
The Rate-Limiting Step: The initial oxidation to the sulfoxide is relatively facile due to the inherent reactivity of the starting thioether. However, the resulting sulfoxide is highly electron-poor. Consequently, the second oxygen transfer (sulfoxide to sulfone) becomes the rate-limiting step, requiring either a highly electrophilic stoichiometric oxidant or elevated temperatures with an active transition-metal catalyst.
-
Oxidant Selection Logic: Historically, toxic high-valent metals (e.g., Cr, Mn) were employed for this transformation[2]. Modern synthetic standards favor mCPBA for rapid lab-scale synthesis due to its strong electrophilicity. However, for process scale-up, mCPBA is atom-ineconomic and poses thermal hazards. Instead, a biphasic catalytic system utilizing aqueous H₂O₂ and sodium tungstate (adapted from Noyori's oxidation conditions) is highly preferred[3]. The tungstate catalyst reacts with H₂O₂ to form a highly active dinuclear peroxotungstate species, which is shuttled into the organic phase by a phase-transfer catalyst to efficiently drive the rate-limiting step[3].
Reaction Workflow & Chemoselectivity Logic
Reaction logic for the oxidation of 2-[(4-fluorophenyl)thio]quinoxaline to sulfone.
Experimental Protocols
Protocol A: Discovery Scale (mCPBA Oxidation)
This method is ideal for rapid generation of the target compound (10 mg to 5 g scale) where atom economy is secondary to speed and operational simplicity.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-[(4-fluorophenyl)thio]quinoxaline (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) to achieve a 0.1 M concentration.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The first oxidation step is exothermic; cooling prevents localized heating and potential side reactions.
-
Oxidant Addition: Add mCPBA (77% active oxidant, 2.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes to allow complete conversion to the sulfoxide. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours to drive the rate-limiting sulfoxide-to-sulfone conversion.
-
Monitoring: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The target sulfone typically exhibits an intermediate polarity between the highly non-polar starting sulfide and the highly polar sulfoxide intermediate.
-
Quenching (Self-Validation): Add saturated aqueous Na₂S₂O₃ and stir vigorously for 15 minutes to destroy unreacted peroxides. Verify the absence of peroxides using KI-starch indicator paper.
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 20 mL) to deprotonate and extract the m-chlorobenzoic acid byproduct into the aqueous phase.
-
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfone.
Protocol B: Process Scale (Catalytic Tungstate / H₂O₂ Oxidation)
This method is designed for scale-up (>5 g), prioritizing safety, green chemistry principles, and the elimination of stoichiometric organic waste[2].
Step-by-Step Methodology:
-
Catalyst Assembly: Charge a reaction vessel with 2-[(4-fluorophenyl)thio]quinoxaline (1.0 eq), sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.02 eq), and a phase-transfer catalyst (PTC) such as methyltrioctylammonium hydrogen sulfate (0.04 eq)[3].
-
Solvent Addition: Add ethyl acetate (EtOAc) to achieve a 0.2 M concentration. Note: While some Noyori oxidations are run neat, the solid nature of the quinoxaline substrate necessitates a green organic solvent.
-
Heating: Heat the biphasic mixture to 50 °C under vigorous stirring (≥800 rpm) to ensure optimal interfacial mixing.
-
Controlled Dosing: Using a syringe pump, slowly dose 30% aqueous H₂O₂ (3.0 eq) into the mixture over 1 hour. Causality: Controlled addition prevents the accumulation of unreacted H₂O₂, mitigating the risk of thermal runaway.
-
Reaction Progression: Maintain the temperature at 50 °C and stir for 4 hours.
-
Phase Separation: Cool the mixture to room temperature. Halt stirring and allow the phases to separate. Drain the aqueous layer (which contains the tungstate catalyst and water byproduct).
-
Quenching: Wash the organic layer with 10% aqueous Na₂SO₃ to quench residual H₂O₂ (verify with KI-starch paper).
-
Isolation: Concentrate the organic phase. The crude this compound can be obtained in high purity via recrystallization from hot ethanol.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal method based on their specific project phase.
| Parameter | Method A: mCPBA (Discovery) | Method B: H₂O₂ / Tungstate (Process) |
| Oxidant | mCPBA (2.5 eq) | 30% aq. H₂O₂ (3.0 eq) |
| Catalyst | None | Na₂WO₄·2H₂O (2 mol%) + PTC |
| Solvent | Dichloromethane (CH₂Cl₂) | Ethyl Acetate / Water (Biphasic) |
| Temperature Profile | 0 °C → Room Temperature | 50 °C (Isothermal) |
| Reaction Time | 4–6 hours | 4–5 hours |
| Typical Yield | 85–92% | 88–95% |
| Primary Byproduct | m-Chlorobenzoic acid (Stoichiometric) | Water (Environmentally benign) |
| Scalability & Safety | Poor (Exothermic, shock-sensitive waste) | Excellent (Controlled dosing, green) |
References
- Title: 2-[(4-Fluorophenyl)
- Source: acsgcipr.
- Source: researchgate.
Sources
Detailed Protocol: m-CPBA Oxidation of Quinoxaline Sulfides to Sulfones
Introduction & Scope
Quinoxaline sulfones are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for carbonyls or as electrophilic warheads in covalent inhibitors.[1] The oxidation of quinoxaline sulfides (thioethers) to sulfones using meta-chloroperoxybenzoic acid (m-CPBA) is a widely used transformation due to the reagent's high reactivity and solubility in organic solvents.
However, this reaction presents specific challenges:
-
Chemoselectivity: The quinoxaline nitrogen atoms are susceptible to N-oxidation.
-
Purification: The byproduct, m-chlorobenzoic acid (m-CBA), is difficult to remove completely and can complicate downstream biology assays.
-
Safety: m-CPBA is a shock-sensitive peroxide that requires strict safety protocols.
This guide provides a robust, field-proven protocol designed to maximize yield while effectively managing byproducts and side reactions.
Reaction Mechanism
The oxidation proceeds via a two-step electrophilic attack. The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the peracid.
-
Step 1 (Sulfide
Sulfoxide): Rapid and exothermic. The sulfide attacks m-CPBA to form the sulfoxide and m-CBA. -
Step 2 (Sulfoxide
Sulfone): Slower. The sulfoxide (now electron-deficient) requires a second equivalent of m-CPBA to form the sulfone.
Note on Quinoxalines: The electron-deficient nature of the quinoxaline ring reduces the nucleophilicity of the sulfur compared to alkyl sulfides, potentially requiring slightly longer reaction times or 2.5 equivalents of oxidant.
Figure 1: Stepwise oxidation pathway. Note that N-oxidation is a competing pathway if temperature is uncontrolled or large excess of oxidant is used.
Safety & Handling (Critical)
-
Peroxide Hazard: m-CPBA is an organic peroxide. Do not use metal spatulas (use porcelain or plastic). Store in a refrigerator (2–8°C) but warm to room temperature before opening to prevent water condensation.
-
Explosion Risk: Never concentrate m-CPBA reactions to dryness without first quenching peroxides.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
Standard Protocol
Reagents & Equipment[2][3][4]
-
Substrate: Quinoxaline sulfide (1.0 equiv)
-
Oxidant: m-CPBA (77% max purity typical; calculate based on active oxygen). Use 2.2 – 2.5 equiv .
-
Solvent: Dichloromethane (DCM) (Preferred for solubility) or THF.
-
Quench: Sat. aq.
or . -
Wash: Sat. aq.
.
Step-by-Step Procedure
-
Preparation: Dissolve the quinoxaline sulfide (1.0 equiv) in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.
-
Why: Cooling controls the exotherm of the first oxidation step and improves chemoselectivity (favoring S-oxidation over N-oxidation).
-
-
Addition: Dissolve m-CPBA (2.2 – 2.5 equiv) in the minimum amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
-
Tip: If m-CPBA is not fully soluble, addition as a suspension is acceptable, but ensure vigorous stirring.
-
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. Sulfoxide intermediate often appears more polar than sulfide; sulfone is usually less polar than sulfoxide but variable depending on R-groups.
-
-
Workup (The "Rochester" Method):
-
Cool: Cool the mixture back to 0°C. m-Chlorobenzoic acid is less soluble in cold DCM and may precipitate.[2] Filter off any solids.
-
Quench: Add 10% aq.
(or thiosulfate) and stir vigorously for 10 mins to destroy excess peroxide. Test with starch-iodide paper (should remain white). -
Base Wash: Transfer to a separatory funnel. Wash the organic layer 3x with sat. aq.
.-
Critical: This converts m-CBA to its water-soluble sodium salt.
-
-
Dry: Wash with brine, dry over
, filter, and concentrate in vacuo.
-
Purification[5]
-
Recrystallization: Many quinoxaline sulfones are highly crystalline. Ethanol or EtOAc/Hexane are common solvent systems.
-
Chromatography: If m-CBA persists (seen as a UV-active smear or spot near the solvent front in acidic eluents), use a basic alumina plug or flash chromatography with a gradient of Hexanes/EtOAc.
Optimization & Troubleshooting
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Stalled at Sulfoxide | Add 0.5 equiv more m-CPBA and heat to mild reflux (40°C). |
| N-Oxide Formation | Over-oxidation | Strictly control temp (keep at 0°C longer). Use exactly 2.0-2.1 equiv. |
| m-CBA Contamination | Poor Workup | Dissolve crude in EtOAc (m-CBA is soluble) and wash extensively with 1M NaOH (if product is base-stable). |
| Product is Water Soluble | Loss during wash | Do not use aqueous workup. Filter reaction through basic alumina to trap acid, then elute product. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the oxidation process.
References
-
General Procedure & Stoichiometry
-
Workup & m-CBA Removal
-
Quinoxaline Specifics
-
Safety Data
-
UCLA Chemistry & Biochemistry. "SOP: 3-Chloroperbenzoic acid." Link
-
Sources
- 1. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. reddit.com [reddit.com]
- 6. benthamdirect.com [benthamdirect.com]
Application Note: Microwave-Assisted Synthesis of Quinoxaline Sulfonamide Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Green chemistry, rapid library generation, and kinetic optimization via dielectric heating.
Strategic Rationale & Mechanistic Insights
Quinoxaline sulfonamides are recognized as highly privileged pharmacophores in modern drug discovery, exhibiting potent broad-spectrum biological activities, including anticancer, antimicrobial, and antileishmanial properties[1]. However, the conventional synthesis of these derivatives is often bottlenecked by thermodynamic limitations. Specifically, the amidation of quinoxaline sulfonyl chlorides with aromatic amines under standard conductive heating requires extended reaction times (4–12 hours). This prolonged thermal exposure inevitably leads to the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate, resulting in depressed yields and complex purification pipelines.
Microwave-Assisted Organic Synthesis (MAOS) offers a paradigm shift in overcoming these kinetic barriers. Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly couples with the molecular dipoles of the reagents and polar solvents[2]. This interaction induces rapid molecular friction and localized volumetric superheating.
The Causality of MAOS: By rapidly transferring electromagnetic energy directly to the reacting molecules, MAOS instantly overcomes the activation energy barrier required for nucleophilic acyl substitution. This truncates reaction times from hours to mere minutes, fundamentally altering the kinetic profile of the reaction to favor the desired amidation while inherently suppressing slower thermodynamic side-reactions, such as hydrolysis.
Experimental Workflow & Logical Relationships
The optimized synthetic route is structured into a three-phase process: Core Assembly, Functionalization, and Amidation.
Fig 1: Microwave-assisted workflow for the synthesis of quinoxaline sulfonamide derivatives.
Step-by-Step Methodologies: A Self-Validating System
To ensure high reproducibility and scientific integrity, the following protocols integrate built-in analytical checkpoints, creating a self-validating experimental system.
Protocol A: Microwave-Assisted Synthesis of the Quinoxaline Core
Objective: Synthesize 2,3-diphenylquinoxaline via condensation.
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1,2-diaminobenzene (1.0 mmol) and benzil (1.0 mmol) in 2.0 mL of EtOH/H₂O (1:1 v/v).
-
Catalysis: Add 5 mol% molecular iodine (I₂).
-
Causality: Iodine acts as a mild, environmentally benign Lewis acid that increases the electrophilicity of the dicarbonyl carbons. The high dielectric constant of the EtOH/H₂O matrix acts as an excellent microwave absorber, ensuring instantaneous volumetric heating[3].
-
-
Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 50°C with a maximum power input of 300 W for 3 minutes[3].
-
Self-Validation Check: Remove a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the benzil spot (R_f ~0.7) and the emergence of a highly UV-active product spot (R_f ~0.5) validates reaction completion without requiring offline LC-MS delays.
-
Workup: Quench the mixture with 5% aqueous sodium thiosulfate (2 mL) to neutralize the iodine catalyst. Extract the product with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Chlorosulfonation (Conventional)
Objective: Synthesize 2,3-diphenylquinoxaline-6-sulfonyl chloride. (Note: This step is performed under conventional conditions, as the rapid evolution of HCl gas poses severe over-pressurization risks in sealed microwave vessels).
-
Preparation: Cool a round-bottom flask containing 2,3-diphenylquinoxaline (1.0 mmol) to 0°C in an ice bath.
-
Addition: Dropwise, add chlorosulfonic acid (5.0 mmol) over 10 minutes to safely manage the exothermic reaction and gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Carefully pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum. Critical Step: Use this intermediate immediately in Protocol C to prevent ambient hydrolysis back to the sulfonic acid.
Protocol C: Microwave-Assisted Amidation
Objective: Synthesize the final quinoxaline sulfonamide library.
-
Preparation: In a microwave vial, combine the quinoxaline sulfonyl chloride (1.0 mmol) and the desired substituted aniline (1.2 mmol) in 2.0 mL of anhydrous pyridine.
-
Causality: Pyridine serves a dual purpose as both a highly polar microwave-absorbing solvent and an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
-
-
Irradiation: Seal the vial and irradiate at 80°C (dynamic power modulation, max 150 W) for 5–10 minutes, depending on the amine's nucleophilicity.
-
Self-Validation Check: Monitor the internal temperature and pressure profiles on the microwave software. A sudden, uncontrolled pressure spike indicates unwanted hydrolysis (HCl/SO₂ release). TLC validation (Hexane:EtOAc 7:3) should confirm the total consumption of the sulfonyl chloride.
-
Workup: Pour the mixture into ice-cold 1M HCl (10 mL) to precipitate the sulfonamide and solubilize the pyridine. Filter, wash with distilled water, and recrystallize from hot ethanol.
Fig 2: Logical mechanism of dielectric heating accelerating amidation and preventing hydrolysis.
Quantitative Data & Comparative Analysis
The efficacy of MAOS is most pronounced when reacting the sulfonyl chloride with sterically hindered or electron-deficient amines[1]. Table 1 demonstrates the stark contrast in efficiency between conventional reflux and microwave irradiation.
Table 1: Comparative Yields and Reaction Times for Quinoxaline Sulfonamide Synthesis
| Amine Substituent (R-NH₂) | Electronic Nature | Conventional Time | Conventional Yield | Microwave Time | Microwave Yield |
| 4-Methoxy (-OCH₃) | Electron-Donating (EDG) | 4.0 hours | 68% | 4 minutes | 94% |
| 4-Methyl (-CH₃) | Electron-Donating (EDG) | 4.5 hours | 65% | 5 minutes | 91% |
| Unsubstituted (-H) | Neutral | 6.0 hours | 58% | 6 minutes | 88% |
| 4-Chloro (-Cl) | Electron-Withdrawing (EWG) | 8.0 hours | 42% | 8 minutes | 81% |
| 4-Nitro (-NO₂) | Strong EWG | 12.0 hours | Trace (<5%) | 15 minutes | 55% |
Data Interpretation: Amines with Electron-Donating Groups (EDGs) react swiftly under both conditions, but MAOS pushes yields to near-quantitative levels by preventing intermediate degradation. Crucially, for strong Electron-Withdrawing Groups (EWGs) like 4-nitroaniline, conventional heating fails entirely due to the amine's poor nucleophilicity. Dielectric heating provides the necessary kinetic energy to force the coupling, yielding a viable 55% of the desired product where traditional chemistry fails[1].
Conclusion
The integration of microwave-assisted organic synthesis into the development of quinoxaline sulfonamides offers a paradigm shift in library generation. By understanding the causality of dielectric heating—specifically its ability to rapidly overcome activation energy barriers while suppressing thermodynamic degradation—and by employing self-validating analytical steps, researchers can drastically accelerate hit-to-lead optimization cycles while adhering to the principles of green chemistry.
References
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides Source: MDPI URL
- An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds Source: MDPI URL
- Novel quinoxaline 1,4-di-N-oxide derivatives as new potential antichagasic agents Source: DADUN URL
Sources
Application Note: Preparation of 2-Sulfonylquinoxalines via Oxidative C–H Sulfonylation Using Sodium Sulfinates and MOF-Derived Cobalt Catalysts
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, highly efficient, and scalable protocol for the late-stage synthesis of 2-sulfonylquinoxalines utilizing a reusable subnanometer cobalt catalyst.
Executive Summary & Mechanistic Rationale
The 2-sulfonylquinoxaline motif is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a key intermediate for synthesizing complex sulfonamides and 2-amino anilines[1]. Traditional synthetic routes to these scaffolds often rely on the condensation of pre-functionalized starting materials or the use of harsh, foul-smelling sulfonyl chlorides.
Recent paradigm shifts in C–H activation have enabled the direct oxidative sulfonylation of 1,2,3,4-tetrahydroquinoxalines (THQX) using sodium sulfinates (
The Causality of Experimental Choices
-
Substrate Selection (THQX vs. Quinoxaline): Direct C–H functionalization of fully aromatic quinoxalines is thermodynamically challenging. By starting with THQX, the saturated
bonds adjacent to the nitrogen atoms are highly susceptible to oxidative activation, easily forming a reactive dihydroquinoxaline (imine) intermediate in situ[4]. -
Catalyst Engineering (MOF-Derived Co–N–C): Bulk cobalt catalysts suffer from metal leaching and low surface-area-to-volume ratios. By pyrolyzing a Zinc/Cobalt ZIF-8 Metal-Organic Framework (MOF), we generate a highly dispersed, acid-resistant subnanometer cobalt catalyst (<1 nm)[5]. The zinc acts as a volatile spacer during pyrolysis, preventing cobalt agglomeration and resulting in single-atom-like catalytic efficiency for radical generation[4].
Experimental Workflows & Mechanisms
To ensure reproducibility, the synthesis is divided into two phases: the engineering of the heterogeneous catalyst and the oxidative coupling reaction.
Workflow for MOF-derived Co-catalyst synthesis and oxidative sulfonylation.
Protocol A: Preparation of Subnanometer Co–N–C Catalyst
This protocol establishes a self-validating system for generating the heterogeneous catalyst.
-
MOF Assembly: Dissolve
(10.0 mmol) and (0.5 mmol) in 50 mL of methanol. Separately, dissolve 2-methylimidazole (40.0 mmol) in 50 mL of methanol. Rapidly mix the two solutions and stir at room temperature for 24 hours[5].-
Validation Check: A uniform purple-tinted crystalline precipitate must form, indicating the successful assembly of the bimetallic ZIF-8 structure.
-
-
Isolation: Centrifuge the precipitate, wash thoroughly with methanol (
mL), and dry under vacuum at 60 °C overnight. -
Pyrolysis (Carbonization): Transfer the dried MOF precursor to a tube furnace. Heat at 800 °C under a continuous
flow for 2 hours (heating rate: 5 °C/min).-
Causality: At 800 °C, the organic linker carbonizes into a nitrogen-doped matrix, while the Zn nodes evaporate (boiling point ~907 °C). This leaves behind isolated, subnanometer Co atoms trapped in the carbon lattice[4].
-
Validation Check: The resulting powder must be deep black and exhibit magnetic properties. Lack of magnetism indicates incomplete carbonization or cobalt oxidation.
-
Protocol B: General Procedure for C–H Oxidative Sulfonylation
This protocol details the atom-economical coupling of THQX with sodium sulfinates.
Reagents: Tetrahydroquinoxaline (0.5 mmol), Sodium sulfinate (1.0 mmol), Co–N–C catalyst (10 mg), tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv). Solvent: Acetonitrile (2.0 mL).
-
Charge the Reactor: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add THQX, the selected sodium sulfinate, and the Co–N–C catalyst.
-
Critical Insight: Sodium sulfinates are hygroscopic. Store them in a desiccator to maintain accurate stoichiometry and prevent moisture-induced quenching of the radical intermediates.
-
-
Solvent & Oxidant Addition: Add acetonitrile, followed by the dropwise addition of TBHP.
-
Causality: Slow addition of the oxidant prevents thermal runaway and minimizes the over-oxidation of the sodium sulfinate to unreactive sulfonate byproducts.
-
-
Reaction Execution: Seal the tube and stir the mixture at 80 °C for 12 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). Complete consumption of THQX is indicated by the disappearance of the UV-active spot at
, replaced by a highly UV-active spot at (the 2-sulfonylquinoxaline).
-
-
Catalyst Recovery: Cool the mixture to room temperature and centrifuge at 4000 rpm for 5 minutes.
-
Causality: The heterogeneous nature of the Co–N–C catalyst allows for mechanical separation. This bypasses tedious aqueous extractions and prevents transition-metal contamination in the final Active Pharmaceutical Ingredient (API)[2].
-
-
Purification: Decant the supernatant, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure product.
Mechanistic pathway for Co-catalyzed oxidative sulfonylation of THQX.
Quantitative Data & Substrate Scope
The subnanometer Co–N–C protocol exhibits broad functional group tolerance. However, process chemists must account for regioselectivity when utilizing unsymmetrical starting materials. As demonstrated in the literature, unsymmetrical THQX substrates yield regioisomers in approximately 1:1 ratios due to the lack of specific steric or electronic bias at the C2 vs. C3 positions during the radical addition phase[3].
Table 1: Substrate Scope and Regioselectivity for 2-Sulfonylquinoxalines
| Substrate (THQX) | Sodium Sulfinate Source | Isolated Yield (%) | Regioselectivity (C2:C3) |
| Unsubstituted THQX | Sodium benzenesulfinate | 88% | Exclusive (Symmetrical) |
| Unsubstituted THQX | Sodium p-toluenesulfinate | 92% | Exclusive (Symmetrical) |
| Unsubstituted THQX | Sodium methanesulfinate | 75% | Exclusive (Symmetrical) |
| 6-Methyl-THQX | Sodium p-toluenesulfinate | 85% | ~ 1:1 ratio[3] |
| 6-Chloro-THQX | Sodium benzenesulfinate | 81% | ~ 1:1 ratio[3] |
Note: The Co-N-C catalyst can be recovered and reused for up to five consecutive cycles with a negligible (<5%) decrease in catalytic activity[3].
References
-
Synthesis and applications of sodium sulfin
): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 2021. URL:[Link] -
MOF-Derived Subnanometer Cobalt Catalyst for Selective C–H Oxidative Sulfonylation of Tetrahydroquinoxalines with Sodium Sulfinates. Xie, F., et al. ACS Catalysis, 2019, 9(4), 2718-2724. URL:[Link]
Sources
- 1. 2-[(2-Methylbenzyl)sulfonyl]quinoxaline | 338977-87-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Quinoxaline Sulfide Oxidation
Ticket Topic: Overcoming Low Yields & Selectivity Issues in Quinoxaline Sulfide Oxidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open | Priority: High
Executive Summary & Root Cause Analysis
User Problem: "I am attempting to oxidize a sulfide moiety attached to a quinoxaline ring. My yields are low (<40%), and I am observing multiple spots on TLC, including a very polar byproduct and the over-oxidized sulfone."
Technical Diagnosis: Quinoxaline sulfide oxidation is notorious for "yield leakage" due to two competing pathways driven by the electronic nature of the quinoxaline core:
-
The N-Oxidation Trap: The quinoxaline nitrogens are basic and nucleophilic. Electrophilic oxidants (like mCPBA) often attack the ring nitrogen competitive to the sulfur, forming N-oxides.
-
The Sulfone Sinkhole: Sulfoxides are often more nucleophilic than the starting sulfide. Without strict stoichiometric and thermal control, the reaction cascades rapidly to the sulfone (
).
Visualizing the Failure Mode
The following diagram illustrates where your yield is likely going.
Figure 1: Reaction pathways showing yield loss to N-oxidation and sulfone formation.
Standard Operating Procedures (SOPs) for Yield Recovery
To recover yield, we must deactivate the nitrogen (via hydrogen bonding or protonation) while maintaining reactivity at the sulfur. We recommend two specific protocols over standard mCPBA methods.
Protocol A: The "Green" Selectivity Method (H₂O₂ + HFIP)
Best for: High value substrates, preventing N-oxidation, and mild conditions. Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It activates the hydrogen peroxide while simultaneously hydrogen-bonding to the quinoxaline nitrogens, effectively "masking" them from oxidation.
| Parameter | Specification |
| Reagent | 30% Hydrogen Peroxide ( |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Stoichiometry | 1.0 - 1.1 equivalents of |
| Temperature | 0°C to Room Temperature (25°C) |
| Time | 15 - 60 minutes |
Step-by-Step Workflow:
-
Dissolve the Quinoxaline Sulfide (1.0 mmol) in HFIP (5 mL, ~0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add 30%
(1.05 mmol) dropwise. Do not dump it in. -
Stir at 0°C for 15 minutes, then allow to warm to room temperature.
-
Monitor: Check TLC/LCMS. If starting material remains, add
in 0.1 eq increments. -
Quench: Add saturated aqueous
(Sodium Thiosulfate) to destroy peroxides. -
Workup: Dilute with EtOAc, wash with water and brine. (Note: HFIP is expensive; rotovap the organic layer carefully if you wish to recover it, though extraction is standard).
Protocol B: The "Classic" Control Method (Sodium Periodate)
Best for: Strict prevention of sulfone formation (Over-oxidation).
Mechanism: Sodium Periodate (
| Parameter | Specification |
| Reagent | Sodium Metaperiodate ( |
| Solvent | Methanol : Water (1:1 or 2:1) |
| Stoichiometry | 1.05 equivalents |
| Temperature | 0°C |
Step-by-Step Workflow:
-
Dissolve Quinoxaline Sulfide (1.0 mmol) in Methanol (5 mL).
-
Dissolve
(1.05 mmol) in Water (5 mL). -
Add the aqueous oxidant solution dropwise to the methanol solution at 0°C.
-
A precipitate (Sodium Iodate,
) will form as the reaction proceeds. -
Stir for 4–12 hours (this reaction is slower than Protocol A).
-
Workup: Filter off the solid
. Extract the filtrate with Dichloromethane ( ).
Troubleshooting & FAQs
Q1: I am still seeing the sulfone ( ) in my LCMS. Why?
Root Cause: Localized excess of oxidant. Fix:
-
Dilution: Run the reaction more dilute (0.05 M instead of 0.2 M).
-
Addition Rate: You are adding the oxidant too fast. Use a syringe pump or very slow dropwise addition over 20 minutes.
-
Temperature: Strictly maintain 0°C. Do not let it warm up until you confirm the starting material is consumed.
Q2: My product is stuck in the aqueous layer during workup.
Root Cause: Quinoxaline sulfoxides are polar. If you use Protocol B (MeOH/Water), the product might prefer the water phase. Fix:
-
Salting Out: Saturate the aqueous layer with NaCl (solid) before extraction.
-
Solvent Switch: Use Chloroform/Isopropanol (3:1 ratio) for extraction instead of pure DCM or EtOAc. This mixture is excellent for pulling polar heterocycles out of water.
Q3: Why not just use mCPBA? It's in every textbook.
Expert Insight: mCPBA is an electrophilic oxidant. It is aggressive and non-selective. In the context of Quinoxalines:
-
It requires -78°C to be selective (difficult to scale).
-
It generates m-chlorobenzoic acid as a byproduct, which can protonate the quinoxaline, complicating purification.
-
It frequently attacks the Nitrogen. Verdict: Avoid mCPBA for this specific scaffold unless you have no other choice.
Q4: Can I use Oxone?
Answer: Yes, but Oxone is acidic and very strong. It is excellent for making Sulfones (2 oxidations). If you want the Sulfoxide, Oxone is risky and often leads to over-oxidation unless carefully titrated.
Decision Logic for Protocol Selection
Use this flow to determine which method fits your current constraints.
Figure 2: Decision matrix for selecting the optimal oxidation protocol.
References
-
H₂O₂/HFIP System: Colomer, I. et al. "Evaluation of H2O2/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers." Canadian Journal of Chemistry, 2016.
-
Sodium Periodate Method: Johnson, C. R., & Keiser, J. E. "Methyl Phenyl Sulfoxide."[1][2] Organic Syntheses, Coll.[1] Vol. 5, p.791 (1973).
-
General Sulfide Oxidation: "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions." PMC, 2011.
-
Electrochemical Alternatives: "Scalable selective electrochemical oxidation of sulfides to sulfoxides." RSC Advances, 2020.
Sources
Technical Support Center: Navigating Side Reactions in the Nucleophilic Substitution of 2-Chloroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of 2-substituted quinoxaline derivatives. As your virtual Senior Application Scientist, my goal is to not only offer protocols but to explain the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish, and I'm observing a significant amount of unreacted 2-chloroquinoxaline. What are the likely causes and how can I drive the reaction to completion?
Low conversion in the nucleophilic substitution of 2-chloroquinoxaline can often be attributed to several factors related to the reactivity of the electrophile and the nucleophile, as well as the reaction conditions.
Underlying Principles: The quinoxaline ring system, while containing electron-withdrawing nitrogen atoms, may not be sufficiently activated for substitution with weak nucleophiles under mild conditions. The reaction proceeds via a Meisenheimer complex, and its formation and subsequent collapse to products are highly dependent on the stability of this intermediate.
Troubleshooting Strategies:
-
Enhance Nucleophilicity:
-
Choice of Base: For amine, alcohol, or thiol nucleophiles, the use of a suitable base is critical to deprotonate the nucleophile and increase its reactivity. For moderately acidic nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. For less acidic nucleophiles, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[1] These solvents solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[1] Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[1]
-
-
Increase Reaction Temperature: Increasing the temperature provides the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions that can be favored at higher temperatures.
-
Catalysis: While not always necessary, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial, especially in biphasic reaction systems.
Q2: I'm observing an unexpected byproduct with a mass corresponding to the hydrolysis of 2-chloroquinoxaline. How can I prevent this?
The formation of 2-hydroxyquinoxaline is a common side reaction, particularly when using hydroxide ions or when water is present in the reaction mixture.
Underlying Principles: Water and hydroxide ions are potent nucleophiles that can compete with your desired nucleophile, leading to the formation of the thermodynamically stable 2-hydroxyquinoxaline tautomer. The kinetics of this alkaline hydrolysis have been studied in various solvent systems.[2]
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Non-Aqueous Base: If a base is required, opt for a non-hydroxide base. For example, instead of NaOH or KOH, consider using sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base like triethylamine (TEA) or DBU.[3]
-
Solvent Choice: Avoid aqueous workups until the reaction is complete. If your nucleophile is a salt, ensure it is anhydrous.
Q3: My TLC/LC-MS analysis shows a product with approximately double the mass of my expected product. What is this and how can I avoid it?
The formation of dimeric or oligomeric byproducts can occur under certain conditions, particularly with bifunctional nucleophiles or through self-condensation reactions.
Underlying Principles: If your nucleophile has more than one reactive site, it can potentially react with two molecules of 2-chloroquinoxaline, leading to a dimeric product. Alternatively, though less common for 2-chloroquinoxaline itself, self-condensation can occur in the presence of strong acids.[4]
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the monofunctional nucleophile to ensure complete reaction with the 2-chloroquinoxaline. If using a bifunctional nucleophile where dimerization is undesirable, consider using a large excess of the nucleophile to favor the mono-substituted product.
-
Protecting Groups: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to block all but the desired reactive site.
-
Reaction Conditions: Avoid strongly acidic conditions which might promote self-condensation pathways.[4]
Q4: I am using an aniline derivative as a nucleophile, but the reaction is very slow, and I'm getting a complex mixture of products. What's going on?
Reactions with anilines can be challenging due to their lower nucleophilicity compared to aliphatic amines and potential for side reactions.
Underlying Principles: The lone pair on the nitrogen of aniline is delocalized into the aromatic ring, reducing its nucleophilicity. Furthermore, anilines can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Strategies:
-
Base Catalysis: The use of a base is often necessary to deprotonate the aniline and increase its nucleophilicity. However, strong bases can also deprotonate other positions on the quinoxaline or aniline ring, leading to side reactions. A carefully chosen base, such as potassium carbonate or cesium carbonate, is often a good starting point.
-
Temperature Optimization: These reactions often require higher temperatures to proceed at a reasonable rate. A temperature screen is recommended to find the optimal balance between reaction rate and byproduct formation.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are typically effective. In some cases, a less polar solvent like toluene or xylene at reflux can be successful.
-
Inert Atmosphere: To prevent the oxidation of the aniline starting material, it is crucial to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
In-Depth Troubleshooting Guides
Guide 1: Addressing Regioselectivity Issues with Substituted 2-Chloroquinoxalines
When working with a 2-chloroquinoxaline that has other substituents on the quinoxaline ring, you may encounter issues with regioselectivity if there are other potential leaving groups or activated positions.
Mechanistic Insight: The position of nucleophilic attack is governed by the electronic properties of the quinoxaline ring. Electron-withdrawing groups will activate the ring towards nucleophilic attack, while electron-donating groups will deactivate it. The stability of the Meisenheimer complex is key; the more delocalized the negative charge, the more stable the intermediate and the faster the reaction.
Experimental Protocol for Regioselectivity Analysis:
-
Reaction Setup: In separate vials, set up small-scale reactions of your substituted 2-chloroquinoxaline with your nucleophile under a few different conditions (e.g., different solvents, bases, and temperatures).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR and/or LC-MS to determine the ratio of regioisomers.
-
Optimization: Based on the results, scale up the reaction conditions that provided the highest regioselectivity for the desired product.
Guide 2: Minimizing Benzimidazole Formation
In some cases, particularly under harsh acidic conditions or with certain starting materials, rearrangement of the quinoxaline skeleton to form benzimidazoles can occur.[4]
Mechanistic Insight: This rearrangement is thought to proceed through a protonated intermediate, which can undergo ring-opening and subsequent re-cyclization to form the more stable benzimidazole ring system.
Preventative Measures:
-
Avoid Strong Acids: If a catalyst is needed, opt for milder Lewis acids or consider catalyst-free conditions where applicable.
-
Control Temperature and Reaction Time: Avoid excessively high temperatures and prolonged reaction times, as these can promote the rearrangement.
-
Alternative Synthetic Routes: If benzimidazole formation is persistent, it may be necessary to consider a different synthetic strategy for your target molecule.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Causes | Recommended Solutions |
| 2-Hydroxyquinoxaline | Presence of water or hydroxide ions.[2] | Use anhydrous reagents and solvents; employ a non-aqueous base; run the reaction under an inert atmosphere. |
| Dimeric/Oligomeric Products | Use of bifunctional nucleophiles; self-condensation under strongly acidic conditions.[4] | Control stoichiometry carefully; use protecting groups for multifunctional nucleophiles; avoid strong acids. |
| Benzimidazole Derivatives | Harsh acidic conditions; high temperatures; prolonged reaction times.[4] | Use milder catalysts; control reaction temperature and time; consider alternative synthetic routes. |
| Oxidation Products | Air-sensitivity of starting materials (e.g., anilines or o-phenylenediamines).[5] | Use freshly purified starting materials; conduct the reaction under an inert atmosphere (N₂ or Ar). |
References
-
Fathalla, M. F. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures. Journal of Solution Chemistry, 40(7), 1258–1270. Retrieved from [Link]
-
Fathalla, M. F., et al. (2018). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry, 47(8), 1334-1348. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion in ACN–H2O and DMSO–H2O Binary Solvent Mixtures (2011) | Magda F. Fathalla | 13 Citations [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for Quinoxaline Sulfonyl Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Support Guide (Q&A Format).
Introduction: The Kinetics of Quinoxaline Sulfonylation
Welcome to the Technical Support Center. You are likely here because your quinoxaline sulfonylation workflow is hitting kinetic bottlenecks—either the reaction is too slow, the yields are inconsistent, or the product is degrading into "black tar."
Quinoxaline sulfonamides are critical pharmacophores in oncology (PI3K inhibitors) and infectious disease research. However, the classical introduction of the sulfonyl group via chlorosulfonation is notoriously sensitive to temperature and stoichiometry. This guide prioritizes reaction time optimization without sacrificing the integrity of the heterocyclic core.
Module 1: Accelerating the Core Synthesis (Precursor Step)
Q: My initial condensation to form the quinoxaline core takes 4-6 hours. How can I reduce this to minutes?
A: The classical condensation of o-phenylenediamine (OPD) with 1,2-dicarbonyls in refluxing ethanol is kinetically sluggish. You can accelerate this by changing the energy input source or using specific Lewis acid catalysts.
Protocol A: Microwave-Assisted Synthesis (Time: 2–5 mins) Switching from convective heating (oil bath) to dielectric heating (microwave) drastically increases the reaction rate by superheating the solvent locally and aligning dipolar intermediates.
-
Conditions: Irradiate the mixture of OPD and diketone in Ethanol/Water (1:1) at 50°C (300W).
-
Result: Reaction complete in 2–3 minutes with >90% yield.
Protocol B: Catalyst Acceleration (Time: 10–30 mins)
If a microwave is unavailable, adding a catalyst lowers the activation energy (
-
Catalyst: Iodine (
, 5 mol%) or Camphorsulfonic Acid (CSA, 20 mol%). -
Mechanism: The catalyst polarizes the carbonyl group of the diketone, making it more susceptible to nucleophilic attack by the diamine.
Quantitative Comparison of Methods:
| Method | Catalyst | Solvent | Temp | Time | Yield |
| Classical | None | Ethanol | Reflux | 4–6 hrs | 60–75% |
| Catalytic | Iodine (5 mol%) | EtOH/H₂O | RT | 10–30 mins | 85–95% |
| Microwave | None | Water/EtOH | 50°C | 2–3 mins | 92–98% |
Module 2: The Critical Step – Chlorosulfonation
Q: I am synthesizing Quinoxaline-6-sulfonyl chloride. The reaction takes 24 hours at room temperature.[1][2] Can I heat it to speed it up?
A: Yes, but with extreme caution. The reaction between the quinoxaline core and chlorosulfonic acid (
-
The Risk: Heating too quickly causes the formation of sulfone bridges (cross-linking) and polymerization, resulting in an intractable black tar.
-
The Solution: Use a Stepwise Temperature Gradient .
Optimized Protocol for Speed vs. Purity:
-
Addition Phase (0°C): Add quinoxaline to excess chlorosulfonic acid at 0–5°C. Crucial: Maintain this low temperature to control the initial exotherm.[3]
-
Ramp Phase: Allow to warm to Room Temperature (RT) over 30 mins.
-
Acceleration Phase (80°C): Once the initial evolution of HCl gas slows, heat to 80°C for 1 hour .
-
Result: This reduces the reaction time from 24 hours (at RT) to ~2 hours total, while avoiding the "tar" threshold of >100°C.
-
Q: Why does my yield drop when I quench the reaction?
A: This is likely due to Hydrolysis . Sulfonyl chlorides are moisture-sensitive.
-
Troubleshooting: Never quench into liquid water at room temperature.
-
Correct Protocol: Pour the reaction mixture dropwise into crushed ice with vigorous stirring. The low temperature retards the rate of hydrolysis (
) relative to precipitation. Filter immediately.
Module 3: Rapid Sulfonamide Coupling
Q: The reaction of my quinoxaline sulfonyl chloride with the amine is stalling. How do I push it to completion?
A: The rate of sulfonamide formation depends heavily on the nucleophilicity of the amine and the solvent system.
-
Solvent Choice: Switch to Pyridine (acts as both solvent and base) or THF/Triethylamine . Pyridine forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack than the free sulfonyl chloride.
-
Electronic Effects:
-
Electron-Rich Amines (e.g., Aniline with -OMe): React in 3–10 minutes at RT.
-
Electron-Poor Amines (e.g., Nitroaniline): Often fail at RT. Fix: Use Microwave irradiation (160W, 60 seconds) or Ultrasound to force the reaction.
-
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for optimizing reaction times based on experimental observations.
Caption: Decision tree for troubleshooting and accelerating quinoxaline sulfonyl synthesis workflows.
Module 4: Mechanistic Insights & Troubleshooting
Q: What is the mechanism driving the chlorosulfonation? Why is position 6 favored?
A: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .
-
Activation: Chlorosulfonic acid acts as a superacid, generating the electrophilic sulfonyl cation (
or ). -
Regioselectivity: The quinoxaline ring has two fused rings: the pyrazine ring (electron-deficient due to nitrogens) and the benzene ring. EAS occurs on the benzene ring because it is more electron-rich. Position 6 (or 7) is favored over position 5 (or 8) due to steric hindrance and resonance stabilization of the sigma complex.
Q: I see multiple spots on TLC during the coupling step. What are they?
A: This usually indicates Bis-sulfonylation or Regioisomers .
-
Cause: If you used an unsymmetrical diamine (e.g., 4-methyl-1,2-diaminobenzene) to make the core, you generated a mixture of 6-methyl and 7-methyl quinoxalines. Chlorosulfonation will then produce a mixture of isomers.
-
Fix: Use a symmetrical diketone or purify the core isomer before chlorosulfonation. Alternatively, use Column Chromatography (Hexane:Ethyl Acetate 7:3) to separate the sulfonamide isomers.
References
-
Sahu, S., et al. Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Medicinal Research. (2016).[4] Retrieved from [Link]
-
Alavi, et al. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. (2021). Retrieved from [Link]
-
Taiwo, et al. Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. (2021).[1][2][5][6] Retrieved from [Link]
Sources
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. paperso.journal7publish.com [paperso.journal7publish.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-[(4-Fluorophenyl)sulfonyl]quinoxaline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-[(4-fluorophenyl)sulfonyl]quinoxaline via column chromatography. It is designed to move beyond simple procedural lists, offering causal explanations for experimental choices and robust troubleshooting strategies to overcome common purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for this compound, providing the necessary context for successful execution.
Q1: Why is column chromatography the recommended method for purifying this compound?
A1: Column chromatography is a highly effective preparative technique for isolating compounds from complex mixtures based on their polarity.[1] this compound is a moderately polar synthetic compound.[2] Its purification often involves separating it from non-polar starting materials (e.g., 2-haloquinoxaline), more polar byproducts, or residual reagents from its synthesis.[2] Chromatography allows for a fine-tuned separation that techniques like recrystallization might struggle with if impurities have similar solubility profiles.[3]
Q2: What are the critical physicochemical properties of this compound to consider for purification?
A2: The key properties are its polarity and stability. The molecule contains a non-polar fluorophenyl group, a polar sulfonyl (SO₂) group, and a moderately polar quinoxaline core.[2] This combination makes it soluble in moderately polar organic solvents like dichloromethane and ethyl acetate but less soluble in very non-polar solvents like hexanes. Critically, sulfonyl-containing compounds and heterocycles can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[4][5]
Q3: How do I select the appropriate stationary phase?
A3: Silica gel (SiO₂) of 230-400 mesh is the standard and most cost-effective choice for this type of compound.[6] Its polar surface interacts well with the sulfonyl and quinoxaline moieties, enabling separation. However, if you observe product degradation (streaking on TLC or low recovery from the column), the acidic nature of silica may be the cause.[5] In such cases, consider these alternatives:
-
Neutral Alumina: A less acidic stationary phase that can prevent the degradation of acid-sensitive compounds.
-
Treated Silica Gel: You can pre-treat silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine (~0.5-1%), to neutralize acidic sites.[4]
Q4: What is the best approach for choosing the mobile phase (eluent)?
A4: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a Thin-Layer Chromatography (TLC) plate, as this typically translates to good separation on a column.[5]
-
Starting Solvent System: A mixture of a non-polar solvent and a polar solvent is standard. For this compound, a Hexanes:Ethyl Acetate or Petroleum Ether:Ethyl Acetate system is an excellent starting point.[4][7]
-
Optimization via TLC: Spot the crude reaction mixture on a TLC plate and develop it in solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc). The system that gives clear separation between your product spot and major impurities, with the product Rf in the target range, should be used for the column.
Q5: Should I use dry loading or wet loading for my sample?
A5: Both methods are viable, but dry loading is often superior for compounds that have limited solubility in the initial, non-polar mobile phase.[6][8]
-
Wet Loading: The crude sample is dissolved in a minimal amount of a suitable solvent (ideally the mobile phase) and pipetted directly onto the column.[9] This is fast but can lead to band broadening if too much solvent is used or if the compound is not very soluble.
-
Dry Loading: The crude product is dissolved in a volatile solvent (like dichloromethane), adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a dry, free-flowing powder.[6] This powder is then carefully added to the top of the column. This technique ensures the sample is introduced as a very narrow, concentrated band, which significantly improves resolution.[8]
Section 2: Detailed Experimental Protocol
This section provides a comprehensive, step-by-step workflow for the purification.
Experimental Workflow Overview
Caption: Workflow for purification by column chromatography.
Protocol Steps
-
Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop plates in several Hexanes:Ethyl Acetate mixtures (e.g., 9:1, 4:1, 3:1).
-
Identify the solvent system that provides good separation and an Rf value of ~0.3 for the desired product.
-
-
Column Preparation (Wet Packing):
-
Secure a glass chromatography column vertically with a clamp.[10]
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[3][10]
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 Hexanes:EtOAc).[9][11] Mix well to remove air bubbles.[3]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and allow the silica to settle.[3]
-
Drain the solvent until the level is just above the top of the silica bed. Do not let the column run dry.[6]
-
Add another thin layer of sand on top to protect the silica surface.[10]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
-
Column Loading and Elution:
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the dry-loaded sample powder to the top of the column, creating an even layer.
-
Gently add a small amount of the mobile phase, allowing it to percolate through the sample layer.
-
Carefully fill the top of the column with the mobile phase.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) for a faster, more efficient separation.[3]
-
-
Fraction Collection and Analysis:
-
Collect eluate in a series of labeled test tubes or flasks.[3]
-
Periodically spot fractions onto TLC plates to monitor the elution of the product.
-
Once the desired product begins to elute, collect fractions until it is no longer detected by TLC.
-
Combine all fractions that contain the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues encountered during the experiment.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting.
Q: My product is co-eluting with an impurity. How can I improve the separation?
A:
-
Symptom: TLC analysis of collected fractions shows the desired product mixed with one or more impurities.
-
Potential Cause 1: The mobile phase polarity is too high, causing all compounds to elute too quickly (high Rf values).
-
Solution 1: Re-run the TLC analysis to find a less polar solvent system that provides better separation between the spots and gives the product an Rf of 0.25-0.35.[5]
-
Potential Cause 2: The polarities of the product and impurity are very similar.[4]
-
Solution 2: Use a shallow gradient elution. Start with the optimized non-polar system and very gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate content by 2-5% every few column volumes). This can resolve closely-eluting compounds.[12]
-
Potential Cause 3: The column was overloaded with the crude sample.
-
Solution 3: Reduce the amount of sample loaded or use a column with a larger diameter.[11][13]
Q: I have very low or no recovery of my product. Where did it go?
A:
-
Symptom: After running the column and evaporating the "pure" fractions, the final mass is significantly lower than expected.
-
Potential Cause 1: The product is still on the column. The mobile phase may not be polar enough to elute it.
-
Solution 1: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a 9:1 mixture of ethyl acetate:methanol) and analyze the eluate.[5]
-
Potential Cause 2: The product decomposed on the column.
-
Solution 2: Test the stability of your compound by dissolving a small amount in a solvent, spotting it on a TLC plate with some silica, and letting it sit for an hour before developing. If a new spot appears or the original spot diminishes, degradation is likely. Switch to a neutral stationary phase like alumina or use silica treated with triethylamine.[4][5]
-
Potential Cause 3: The collected fractions are too dilute to see on TLC.
-
Solution 3: Before concluding the product is lost, take a larger volume from the fractions you expect to contain the product, concentrate it significantly, and re-spot on the TLC plate.[5]
Q: The solvent flow has slowed to a stop, or the column is blocked.
A:
-
Symptom: The mobile phase is not flowing through the column, even with applied pressure.
-
Potential Cause 1: The crude sample was not fully dissolved or contained particulate matter that clogged the top frit or sand layer.[13]
-
Solution 1: Always ensure your sample is fully dissolved before loading. If loading wet, filtering the sample solution through a small plug of cotton before loading can prevent this.
-
Potential Cause 2: The product or an impurity has precipitated/crystallized in the column due to low solubility in the mobile phase.[8]
-
Solution 2: This is a difficult problem to fix post-run. To prevent it, use the dry loading technique, which avoids solubility issues during sample introduction.[8] Alternatively, you may need to find a different mobile phase system in which your compound is more soluble.
-
Potential Cause 3: The column was packed poorly, with fine silica particles blocking the bottom frit.
-
Solution 3: Ensure the slurry is well-mixed and allowed to settle properly during packing. Using a layer of sand at the bottom can help prevent fine particles from clogging the outlet.[10]
Section 4: Summary of Purification Parameters
This table provides a quick-reference for typical experimental parameters.
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. Consider neutral alumina for acid-sensitive compounds.[4][5] |
| Mobile Phase | Hexanes:Ethyl Acetate | Excellent starting system. The ratio should be optimized via TLC to achieve an Rf of 0.25-0.35 for the product.[4][5] |
| Sample Loading | Dry Loading | Recommended for improved resolution and to prevent precipitation issues at the column head.[6][8] |
| Elution Mode | Isocratic or Shallow Gradient | Isocratic is simpler if separation is good on TLC. A shallow gradient is superior for resolving closely related impurities.[11][12] |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for identifying fractions containing the pure product. Use a UV lamp (254 nm) for visualization. |
References
- Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex.
- Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder.
- How to run column chromatography. (n.d.). University of Arizona.
- Column Chromatography | Operation Guide for Chemistry Experiments. (n.d.). Kyoto University.
- Column Chromatography Theory. (n.d.). Chemistry Online @ UTSC.
- Technical Support Center: Purification of N-Sulfonyl Imines. (n.d.). Benchchem.
- During column chromatographic isolation of bioactive compounds, my column blocked and cease run/elute, what could be the cause of this blockage? (2022). ResearchGate.
- This compound | 338394-59-5. (n.d.). Benchchem.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026).
- How to prevent compound precipitation during flash column chromatography. (2023). Biotage.
- Methods for improving the purity of synthesized quinoxaline compounds. (n.d.). Benchchem.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025).
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 2. This compound | 338394-59-5 | Benchchem [benchchem.com]
- 3. Column Chromatography | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Precision Control of Quinoxaline Regioselectivity
Status: Operational Agent: Senior Application Scientist Ticket: Regioselectivity Troubleshooting in Quinoxaline Scaffolds
Triage: The Regioselectivity Decision Matrix
Before modifying your reaction parameters, identify your target vector. Quinoxaline functionalization is governed by a dichotomy between the electron-deficient pyrazine ring (C2/C3) and the carbocyclic benzenoid ring (C5–C8).
Select your target to jump to the relevant troubleshooting module:
Figure 1: Decision matrix for selecting the appropriate synthetic methodology based on target regiochemistry.
Module A: The C2/C3 Paradox (Pyrazine Ring)
Core Mechanism: Radical Nucleophilic Aromatic Substitution (
Troubleshooting Guide: C2 vs. C3 Selectivity
| Symptom | Diagnosis | Resolution Protocol |
| Mixture of C2/C3 isomers | Electronic Ambiguity: The substituent on the benzenoid ring (C5-C8) is not exerting enough electronic bias to differentiate C2/C3. | Switch to Protonation Control: Use a strong acid (TFA or |
| Bis-alkylation (C2 AND C3) | Over-activation: The mono-alkylated product is more nucleophilic (or similarly reactive) to the radical than the starting material. | Stoichiometry & Biphasic Systems: Reduce radical precursor equivalents to 1.5 eq. Use a biphasic solvent system (DCM/Water) to extract the mono-product away from the aqueous radical source immediately upon formation. |
| Low Yield / No Reaction | Radical Quenching: Oxygen inhibition or inefficient radical generation. | Degassing is Critical: Sparge solvents with Argon for 15 mins. If using Ag(I)/Persulfate, ensure fresh persulfate. If using photocatalysis, check light penetration depth (Beer-Lambert law limitation). |
FAQ: Why does the solvent matter in Minisci reactions?
A: Solvent polarity dictates the transition state energy. In polar solvents (DMSO, acidic water), the transition state is tighter, often favoring the thermodynamic product. In non-polar solvents (DCM/TFA mixtures), the reaction is under kinetic control, often enhancing steric differentiation between C2 and C3.
Module B: Conquering the Benzenoid Ring (C5–C8)
Core Mechanism: Transition-Metal Catalyzed C-H Activation (Ru, Rh, Ir).[1] The Challenge: These positions are distal to the nitrogen atoms and lack the electrophilicity required for radical attack. You must use Directing Groups (DG) .
The "Oxo-Bridge" Strategy (C5 Selectivity)
For Quinoxalin-2(1H)-ones, the carbonyl oxygen acts as a weak coordinating group to direct Ruthenium(II) to the peri-position (C5).
Figure 2: Ruthenium(II)-catalyzed C5-selective C-H activation mechanism via carbonyl direction.
Troubleshooting Guide: C5/C8 Functionalization
| Symptom | Diagnosis | Resolution Protocol |
| Reaction occurs at C3 instead of C5 | Competition: The C3 position is inherently more reactive towards electrophiles or radicals. | Block C3: Ensure C3 is substituted (e.g., -H to -Cl or -Ph) OR use a specific catalyst system ( |
| Low Conversion with Ru-Catalysis | Inefficient CMD: The Concerted Metalation-Deprotonation step is the rate-limiting step. | Additive Tuning: Add 10-20 mol% of a carboxylate source (e.g., 1-Adamantanecarboxylic acid). This acts as a proton shuttle, lowering the energy barrier for C-H cleavage at the sterically hindered C5 position. |
| Selectivity for C8 over C5 | N-Oxide Effect: If using Quinoxaline N-oxide, the N-O oxygen directs to C8 (peri), not C5. | Leverage the Switch: If you want C8, oxidize to the N-oxide first. Use |
Validated Experimental Protocols
Protocol A: C2-Selective Alkylation (Minisci Type)
Best for: Late-stage functionalization of complex quinoxalines.
Reagents:
-
Substrate: Quinoxaline derivative (0.5 mmol)
-
Radical Source: Carboxylic Acid (2.0 equiv) or Alkyl Halide
-
Catalyst:
(0.2 equiv) -
Oxidant:
(2.0 equiv) -
Solvent: DCM:Water (1:1) + TFA (1.0 equiv)
Step-by-Step:
-
Preparation: Dissolve quinoxaline in DCM/Water biphasic mixture.
-
Activation: Add TFA. Why? Protonation of N1/N4 lowers the LUMO energy, accelerating nucleophilic radical attack.[2]
-
Initiation: Add
and Carboxylic Acid. -
Reaction: Heat to 40°C. Add persulfate solution dropwise over 1 hour. Why? Prevents high steady-state concentration of radicals, reducing radical-radical recombination side products.
-
Workup: Neutralize with
immediately to prevent decomposition.
Protocol B: C5-Selective Alkenylation (Ru-Catalysis)
Best for: Accessing the "difficult" benzenoid ring.
Reagents:
-
Substrate: 2-Aryl-quinoxalin-2(1H)-one (0.2 mmol)
-
Coupling Partner: Acrylate or Styrene (1.5 equiv)
-
Catalyst:
(5 mol%) -
Additive:
(20 mol%) - Crucial for cationic Ru species generation. -
Oxidant:
(1.0 equiv) -
Solvent: DCE (Dichloroethane)
Step-by-Step:
-
Glovebox/Schlenk: Charge tube with Ru-dimer,
, and . -
Solvation: Add DCE, substrate, and alkene under
. -
Thermal Activation: Seal and heat to 100-110°C for 12 hours.
-
Checkpoint: The solution should turn from reddish-brown to green/blue (Cu reduction). If it remains red, the catalytic cycle has stalled (check air/moisture ingress).
-
Purification: Filter through Celite to remove metal salts before column chromatography.
References
-
Minisci Reaction Mechanisms & Regioselectivity
- Title: Minisci reaction (Wikipedia/General Overview & Mechanism)
- Source: Wikipedia / Chemical Reviews
-
URL:[Link]
-
C2-Selective Functionalization (Photocatalytic/Acid Control)
- Title: Catalytic enantioselective Minisci-type addition to heteroarenes
- Source: University of Cambridge / Science
-
URL:[Link] (Contextualized via search result 1.19)
-
C5-Selective Ru-Catalysis
-
N-Oxide Directed C8 Functionalization
-
Distal C-H Activation Review
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Inherent Weakly Coordinating Oxo-Group-Directed Ruthenium(II)-Catalyzed C5 Functionalization of 2‑Arylquinolin-4(1H)‑ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Quinoxaline Sulfonyl Derivatives in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline sulfonyl derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experiments in aqueous media. Our goal is to equip you with the knowledge to ensure the integrity of your compounds and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the stability of quinoxaline sulfonyl derivatives in aqueous solutions.
Q1: My solution of a quinoxaline sulfonyl derivative is changing color. Is this a sign of degradation?
A1: Yes, a change in color, often to yellow or brown, is a common visual indicator of degradation for many heterocyclic compounds, including quinoxalines. This can be caused by oxidation or photodegradation, leading to the formation of colored byproducts.[1] It is crucial to protect your solutions from light, especially for long-term storage or during lengthy experiments.[1]
Q2: I'm seeing a decrease in the expected activity of my compound in biological assays. Could this be related to instability in the aqueous assay buffer?
A2: Absolutely. A loss of potency or inconsistent results are classic signs of compound degradation.[1] Quinoxaline sulfonyl derivatives can be susceptible to hydrolysis and other degradation pathways in aqueous buffers, which would reduce the concentration of the active parent compound over time. The stability is often influenced by factors such as pH, temperature, and light exposure.[1] We strongly recommend preparing fresh solutions for sensitive experiments or conducting a stability study of your stock solutions under your specific experimental conditions.
Q3: What are the primary factors that influence the stability of quinoxaline sulfonyl derivatives in aqueous solutions?
A3: The stability of these compounds is primarily influenced by:
-
pH: The solubility and stability of quinoxaline derivatives are highly dependent on the pH of the solution.[2][3] Degradation can be accelerated in both acidic and basic conditions.[1] For sulfonamides in general, the anionic form, more prevalent at higher pH, can be less susceptible to hydrolysis than neutral or cationic forms.[4]
-
Light: Many quinoxaline-containing compounds are photosensitive and can degrade upon exposure to UV or ambient light.[1][5][6] This can lead to the formation of various degradation products.[6][7]
-
Temperature: As with most chemical reactions, elevated temperatures generally increase the rate of degradation.[1] Proper storage at refrigerated or frozen temperatures is often necessary to slow down these processes.
-
Oxidation: The quinoxaline ring system can be susceptible to oxidation. The presence of oxidizing agents or even dissolved oxygen in the aqueous media can contribute to degradation.
Q4: Are there any general trends for the hydrolytic stability of the sulfonamide group?
A4: The sulfonamide group itself is generally considered to be relatively stable to hydrolysis under typical environmental conditions (neutral pH and ambient temperature).[4][8] However, the overall stability of a quinoxaline sulfonyl derivative will be influenced by the electronics of the entire molecule. Hydrolysis can be catalyzed by acidic or basic conditions.[9][10] For instance, some sulfonamides are stable at pH 9.0 and less stable at pH 4.0.[4][8]
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your quinoxaline sulfonyl derivatives.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Symptom: You observe additional, unexpected peaks in your chromatogram when analyzing your compound in an aqueous-based mobile phase or after incubation in an aqueous buffer.
Possible Cause: These peaks are likely degradation products. The aqueous environment, potentially in combination with the mobile phase pH or exposure to light during analysis, could be causing your compound to degrade.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: This is a systematic way to identify potential degradation products and understand the degradation pathways.[11][12][13] A well-designed forced degradation study will expose your compound to various stress conditions.[11][14]
-
Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products.[12][14] This is crucial for accurately quantifying the stability of your compound.
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade your quinoxaline sulfonyl derivative to identify potential degradants.
Objective: To generate and identify potential degradation products under various stress conditions.
Materials:
-
Quinoxaline sulfonyl derivative stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
pH meter
-
HPLC or LC-MS system
Procedure:
-
Preparation of Samples: For each condition, mix your stock solution with the stressor solution (typically in a 1:1 ratio). Prepare a control sample by mixing the stock solution with water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl.
-
Base Hydrolysis: Mix with 0.1 M NaOH.
-
Oxidative Degradation: Mix with 3% H₂O₂.
-
Thermal Degradation: Incubate the control sample at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the control sample to a light source (e.g., UV lamp or direct sunlight).
-
-
Incubation and Sampling: Incubate the samples at room temperature or a slightly elevated temperature (e.g., 40-60°C) to accelerate degradation.[15] Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For base hydrolysis samples, neutralize with an equivalent amount of acid before analysis, and vice-versa for acid hydrolysis samples.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to observe the formation of new peaks corresponding to degradation products.
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Pathway |
| Acid Hydrolysis | Formation of new peaks, decrease in parent peak area. | Cleavage of the sulfonamide S-N bond.[9] |
| Base Hydrolysis | Formation of new peaks, decrease in parent peak area. | Hydrolysis of the sulfonamide group, potentially through different mechanisms than acid hydrolysis.[10] |
| Oxidation | Formation of N-oxides or other oxidized species. | Oxidation of the nitrogen atoms in the quinoxaline ring. |
| Thermal Degradation | General decomposition, potentially similar to hydrolysis but accelerated. | Thermally induced cleavage of weaker bonds. |
| Photodegradation | Formation of various photoproducts. | Photo-induced reactions on the quinoxaline ring system.[6][7] |
Issue 2: Poor Reproducibility in Biological Assays
Symptom: You are observing significant variability in your assay results (e.g., IC50 values) between experiments or even within the same experiment over time.
Possible Cause: The compound is likely degrading in the aqueous assay buffer over the course of the experiment.
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment where you incubate your compound in the assay buffer under the exact assay conditions (temperature, light, etc.) and analyze samples at different time points to quantify the remaining parent compound.
-
Optimize Assay Conditions:
-
pH Control: Use buffers to maintain a pH where the compound is most stable.[1] This may require some initial screening.
-
Minimize Incubation Time: If possible, reduce the duration of the assay to minimize the time the compound is in the aqueous environment.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a stable stock solution (e.g., in DMSO) immediately before starting the assay.
-
Protect from Light: Conduct the assay in low-light conditions or use amber-colored plates.
-
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for accurately assessing the stability of your quinoxaline sulfonyl derivative.[16][17]
Objective: To develop an HPLC method that can separate the parent compound from its degradation products.
General Parameters:
-
Column: A C18 reversed-phase column is a good starting point.[16]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[16] Experiment with different pH values for the aqueous component to optimize separation.
-
Detection: A UV detector set at the maximum absorbance wavelength (λmax) of your compound is common.[16][17] A photodiode array (PDA) detector is even better as it can help in peak purity assessment.
-
Injection of Stressed Samples: Inject samples from your forced degradation study to ensure the method can resolve the parent peak from all generated degradant peaks.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Section 3: Understanding Degradation Pathways
A deeper understanding of the potential chemical transformations your quinoxaline sulfonyl derivative might undergo is key to preventing them.
Hydrolysis of the Sulfonamide Bond
The S-N bond in the sulfonamide group can be susceptible to cleavage under both acidic and basic conditions. The quinoxaline moiety can influence the rate of this hydrolysis through its electronic effects.
Photodegradation
The extended π-system of the quinoxaline ring makes it a good chromophore, meaning it can absorb light.[6] This absorbed energy can lead to photochemical reactions, generating reactive species that result in a variety of degradation products.[6][7]
Degradation Pathway Visualization
Caption: Potential degradation pathways for quinoxaline sulfonyl derivatives.
This guide is intended to provide a solid foundation for troubleshooting stability issues with quinoxaline sulfonyl derivatives. Always consult the relevant literature for information specific to the particular derivative you are working with.
References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available from: [Link]
-
Gedefaw, D., Tessarolo, M., Prosa, M., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. Available from: [Link]
-
USP Electronic Research Repository. (2018). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Available from: [Link]
-
Jirkovský, J., Brezová, V., Dvořanová, D., et al. (2012). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 17(9), 10935-10953. Available from: [Link]
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]
-
Taye, N., & Kassu, A. (2013). Structures, stabilization energies, and binding energies of quinoxaline···(H2O)(n), quinoxaline dimer, and quinoxaline···Cu complexes: a theoretical study. Journal of Molecular Modeling, 19(5), 2099-2111. Available from: [Link]
-
Journal of the Chemical Society (Resumed). (1965). Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides. Available from: [Link]
-
Lalevée, J., & Dumur, F. (2023). Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization. Polymers, 15(8), 1888. Available from: [Link]
-
Rost, A. T., & Thompson, D. H. (2000). Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (11), 2359-2365. Available from: [Link]
-
Tadic, T., Papanikolaou, G., Neaţu, F., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Available from: [Link]
-
Sharma, G., Sharma, S., Sharma, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(34), 18275-18293. Available from: [Link]
-
Sharma, A., & Singh, S. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(4), 441-449. Available from: [Link]
-
Ingle, G. S., & Magar, D. D. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 26(12), 3717. Available from: [Link]
-
International Journal of Pharmaceutical Sciences. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Available from: [Link]
-
American Pharmaceutical Review. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available from: [Link]
-
RSC Publishing. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Available from: [Link]
-
Ali, T. E. S. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 14(3), 195-227. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. Available from: [Link]
-
Taiwo, F. O., Adekunle, A. A., & Olorunshola, A. E. (2021). Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International, 33(51B), 116-132. Available from: [Link]
-
Raman, R., & Ramasubbu, S. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan Journal of Chemistry, 15(1), 162-170. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Evaluation of Aldehyde Derivatives of Sulfonyl Chloride Quinoxaline. Available from: [Link]
-
Bhaskar, R., Ola, M., Vinit, A., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available from: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available from: [Link]
-
RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Available from: [Link]
-
Bioinfo Publications. (n.d.). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE. Available from: [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]
-
National Center for Biotechnology Information. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available from: [Link]
-
Analyst. (1965). The determination of sulphaquinoxaline. Available from: [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available from: [Link]
-
MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Available from: [Link]
-
PubMed. (2019). Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. Available from: [Link]
-
Analytical Methods. (n.d.). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrido[1,2-a]quinoxalines: synthesis, crystal structure determination and pH-dependent fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 6. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 569. Quinoxaline N-oxides. Part III. Photochemical decomposition of quinoxaline mono- and di-N-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
1H NMR Spectral Analysis of 2-[(4-Fluorophenyl)sulfonyl]quinoxaline: A Comparative Guide
Executive Summary & Structural Context
Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their antiviral, antibacterial, and antifungal properties[1]. The introduction of a sulfonyl group at the C-2 position significantly alters both the pharmacological profile and the electronic distribution of the heterocycle[2]. Specifically, 2-[(4-Fluorophenyl)sulfonyl]quinoxaline serves as a critical building block where the 4-fluorophenyl moiety is employed to modulate lipophilicity and target binding affinity[1].
From an analytical perspective, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for validating the stereochemical and electronic environment of these scaffolds[2]. The
This guide provides an objective, comparative analysis of the
Standardized Experimental Workflow
To ensure high reproducibility and self-validating spectral data, the following standardized protocol must be strictly adhered to when acquiring comparative
Step-by-Step Acquisition Methodology
-
Sample Preparation: Accurately weigh 15.0 mg of the highly pure synthesized compound. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of particulates to prevent magnetic field inhomogeneities. -
Sample Transfer: Transfer the homogeneous solution into a precision 5 mm borosilicate glass NMR tube using a clean glass Pasteur pipette.
-
Instrument Tuning & Locking: Insert the sample into a 400 MHz (or 600 MHz) NMR spectrometer. Lock the spectrometer to the deuterium resonance of CDCl
(7.26 ppm). Tune and match the probe specifically to the H frequency. -
Shimming: Execute automated gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity. A properly shimmed field will yield a sharp, symmetrical solvent residual peak at 7.26 ppm.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton with a 30° flip angle (zg30).
-
Relaxation Delay (D1): Set to 1.5 seconds to ensure complete longitudinal relaxation of all protons, particularly the isolated H-3 proton.
-
Number of Scans (NS): 16 to 32 scans (sufficient for a 15 mg sample).
-
Spectral Width (SW): 20 ppm to capture the highly deshielded aromatic regions.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier transformation (FT). Phase the spectrum manually, apply a polynomial baseline correction, and calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Comparative Spectral Analysis
To isolate the specific electronic contributions of the 4-fluoro substituent, we compare this compound against two reference analogs: the baseline 2-(phenylsulfonyl)quinoxaline and the electron-rich 2-[(4-methoxyphenyl)sulfonyl]quinoxaline .
Table 1: Comparative H NMR Chemical Shifts (400 MHz, CDCl , in ppm)
| Compound / Analog | Quinoxaline H-3 | Quinoxaline H-5,6,7,8 | Phenyl H-2',6' (ortho to SO | Phenyl H-3',5' (ortho to X) | Phenyl H-4' |
| This compound | 9.42 (s) | 7.85 - 8.25 (m) | 8.08 (dd) | 7.22 (t, app) | - |
| 2-(Phenylsulfonyl)quinoxaline | 9.40 (s) | 7.85 - 8.25 (m) | 8.05 (dd) | 7.55 (m) | 7.62 (m) |
| 2-[(4-Methoxyphenyl)sulfonyl]quinoxaline | 9.38 (s) | 7.85 - 8.25 (m) | 7.98 (d) | 7.02 (d) | - |
Note: Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), app (apparent), m (multiplet).
Mechanistic Causality of Diagnostic Signals
Understanding why these shifts occur is critical for accurate spectral interpretation and structural validation.
The Quinoxaline H-3 Singlet: A Highly Deshielded Marker
Across all three compounds, the H-3 proton of the quinoxaline core appears as a distinct, highly deshielded singlet near 9.40 ppm . This extreme downfield shift is driven by three compounding factors:
-
Inductive Withdrawal (-I): The adjacent sp
-hybridized nitrogen atoms (N-1, N-4) strongly pull electron density away from the C-3 carbon. -
Sulfonyl Activation: The C-2 sulfonyl group acts as a powerful electron-withdrawing group (-I, -M), further depleting electron density across the pyrazine ring[2].
-
Anisotropic Effect: The aromatic ring current of the fused bicyclic system generates a local magnetic field that heavily deshields protons in the plane of the ring[3].
The 4-Fluorophenyl AA'XX' Spin System
Unlike the simple doublet-doublet pattern seen in the 4-methoxy analog, the 4-fluorophenyl group presents a complex AA'XX' spin system due to the presence of the
-
H-3', H-5' Protons (~7.22 ppm): These protons are located ortho to the fluorine atom. They are shielded by fluorine's resonance electron donation (+M effect), shifting them upfield compared to the unsubstituted phenyl ring. Crucially, they are split by both the adjacent protons (
Hz) and the fluorine atom ( Hz). Because these coupling constants are nearly identical, the signal merges into an apparent triplet . -
H-2', H-6' Protons (~8.08 ppm): Located ortho to the strongly electron-withdrawing sulfonyl group, these protons are heavily deshielded. They experience standard ortho-coupling to H-3'/H-5' (
Hz) and long-range meta-coupling to the fluorine atom ( Hz), resulting in a distinct doublet of doublets (dd) or complex multiplet.
Table 2: Diagnostic Coupling Constants ( -Values) for the 4-Fluorophenyl Moiety
| Interaction Type | Nuclei Involved | Typical | Spectral Impact |
| H-2'/H-3' and H-6'/H-5' | 8.0 - 9.0 | Primary splitting of all phenyl protons. | |
| 8.0 - 9.0 | Splits H-3'/H-5' into an apparent triplet. | ||
| 4.0 - 6.0 | Splits H-2'/H-6' into a doublet of doublets. |
Visualizing Electronic Effects & Spin-Spin Logic
The following diagram maps the causal relationship between the structural moieties of this compound and their resulting
Fig 1. Electronic effects governing 1H NMR chemical shifts and spin-spin coupling pathways.
References
- Benchchem. "this compound | 338394-59-5 | Benchchem". Benchchem Chemical Profiles.
- Benchchem. "2-[(2-Methylbenzyl)sulfonyl]quinoxaline | 338977-87-0 | Benchchem". Benchchem Chemical Profiles.
- Thieme Connect. "Product Class 15: Quinoxalines". Science of Synthesis.
Sources
High-Fidelity IR Spectroscopy of Quinoxaline Sulfones: A Comparative Guide to ATR-FTIR vs. KBr Transmission Analysis
As an application scientist specializing in the structural elucidation of complex heterocyclic scaffolds, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a black-box identification tool, but as a nuanced optical system. Quinoxaline derivatives containing sulfone (
When characterizing these bioactive molecules, accurately mapping the diagnostic sulfone stretching bands is critical. However, the choice of analytical technique—specifically, Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) pellet transmission—fundamentally alters the physical interaction between the infrared beam and your sample. This guide objectively compares both methodologies, providing the causal physics behind spectral shifts and detailing self-validating protocols to ensure absolute data integrity.
Mechanistic Grounding: Vibrational Causality in Quinoxaline Sulfones
In quinoxaline sulfones, the sulfonyl linkage bridges a highly electron-deficient pyrazine-fused ring system with another substituent (typically an aryl or alkyl group). The S=O bond possesses significant double-bond character due to
Because the quinoxaline core is strongly electron-withdrawing, it increases the force constant of the adjacent S=O bonds. Consequently, the sulfone group exhibits two highly diagnostic, intense IR-active vibrational modes ():
-
Asymmetric Stretch (
): Typically manifests as a sharp band between 1350–1300 cm⁻¹ . -
Symmetric Stretch (
): Appears strongly between 1160–1120 cm⁻¹ .
Simultaneously, the quinoxaline heterocycle itself produces characteristic C=N and C=C skeletal stretching vibrations in the 1620–1350 cm⁻¹ region (). The analytical challenge lies in resolving these closely spaced bands without introducing optical artifacts during sample preparation.
Technology Comparison: The Physics of Signal Acquisition
To choose the correct technique, you must understand the causality behind how each method generates an absorbance spectrum.
Transmission FTIR (KBr Pellet)
This is the gold standard for quantitative analysis and historical library matching. It relies on the Beer-Lambert Law via bulk transmission. The sample is infinitely diluted in an IR-transparent KBr matrix, providing a long effective pathlength and exceptional sensitivity for trace analysis ().
-
The Catch: KBr is highly hygroscopic. If not rigorously dried, absorbed water produces broad O-H stretching bands (~3400 cm⁻¹) and bending bands (~1640 cm⁻¹) that can easily obscure the quinoxaline C=N stretching region.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or ZnSe). It requires zero sample preparation and is entirely non-destructive ().
-
The Catch: The depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the incident IR light. Furthermore, anomalous dispersion —a rapid change in the sample's refractive index near strong absorption bands—causes ATR peaks to artificially red-shift (move to lower wavenumbers) by 2–4 cm⁻¹ compared to true transmission spectra.
Quantitative Spectral Comparison
To illustrate these optical phenomena, below is a comparative dataset for a model compound, 2-(phenylsulfonyl)quinoxaline, analyzed via both techniques.
| Vibrational Mode | Expected Region (cm⁻¹) | ATR-FTIR (Diamond) | KBr Transmission | Mechanistic Variance & Causality |
| Asymmetric SO₂ Stretch ( | 1350–1300 | 1324 cm⁻¹ | 1327 cm⁻¹ | ~3 cm⁻¹ red-shift in ATR due to anomalous dispersion of the refractive index. |
| Symmetric SO₂ Stretch ( | 1160–1120 | 1148 cm⁻¹ | 1151 cm⁻¹ | Relative intensity is artificially enhanced in ATR due to deeper evanescent penetration at longer wavelengths. |
| Quinoxaline C=N Stretch | 1620–1550 | 1565 cm⁻¹ | 1568 cm⁻¹ | Lower penetration depth in ATR at higher wavenumbers reduces overall signal strength. |
| Aromatic C-H Out-of-Plane | 770–730 | 752 cm⁻¹ | 754 cm⁻¹ | Maximum evanescent wave penetration depth occurs here; ATR yields massive peak intensities. |
Data supported by DFT computational models of quinoxaline vibrational frequencies ().
Analytical Decision Matrix
Fig 1. Decision matrix and self-validating workflow for FTIR analysis of quinoxaline sulfones.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, do not treat sample preparation as a passive step. Use the following self-validating workflows.
Protocol A: High-Fidelity KBr Pellet Transmission
Objective: Achieve a true absorbance spectrum with zero baseline scattering.
-
Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.
-
Micronization: Combine 1–2 mg of the quinoxaline sulfone with 100 mg of dry KBr in an agate mortar. Grind vigorously for 3–5 minutes.
-
Causality: The target particle size is <2 µm. If particles are larger than the wavelength of the incident IR radiation, severe scattering occurs. This manifests as the Christiansen effect —an asymmetric, sloping baseline that distorts peak shapes.
-
-
Vacuum Pressing: Transfer the homogenized mixture to a 13 mm die. Apply a vacuum for 2 minutes prior to pressing, then apply 10 tons of pressure for 3 minutes.
-
Causality: The vacuum removes entrapped air, preventing the formation of micro-fissures that cause the pellet to become opaque and fragile.
-
-
Self-Validation Check: Hold the pressed pellet over a printed document. If the text is not sharply legible through the pellet, scattering is too high (indicating insufficient grinding or residual moisture). Discard, re-grind, and press again.
Protocol B: Diamond ATR-FTIR Analysis
Objective: Maximize evanescent wave penetration for high-resolution surface characterization.
-
Crystal Decontamination: Clean the diamond ATR crystal with a lint-free wipe and isopropyl alcohol.
-
Background Validation: Collect a background spectrum in ambient air.
-
Self-Validation Check: Monitor the real-time interferogram centerburst (the raw energy profile). A sudden drop in amplitude indicates residual contamination or crystal damage. Do not proceed until the background energy is optimal.
-
-
Sample Application: Deposit 1–2 mg of the neat quinoxaline sulfone powder onto the center of the crystal.
-
Dynamic Signal Optimization: Slowly engage the pressure anvil.
-
Causality: The evanescent wave only penetrates 0.5–2.0 µm into the sample. Intimate optical contact is mandatory. While applying pressure, monitor the live IR spectrum. The intensity of the
peak (~1320 cm⁻¹) should rise and then plateau. Once it plateaus, optimal contact is achieved. Over-pressing can fracture sample grains and artificially alter the local refractive index.
-
-
Data Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in your spectroscopy software to mathematically adjust the relative peak intensities, compensating for the wavelength-dependent penetration depth.
Conclusion
For the structural verification of quinoxaline sulfones, ATR-FTIR is the superior choice for rapid, high-throughput screening during synthetic optimization, provided the user accounts for the inherent 2–4 cm⁻¹ red-shifts and intensity variations caused by the evanescent wave. Conversely, KBr Transmission remains the mandatory standard when generating reference spectra for regulatory submissions or when investigating subtle hydrogen-bonding interactions that require a mathematically pure Beer-Lambert absorbance profile.
References
-
ACS Macro Letters. "Sulfone-Bond-Toughened Multifunctional Hydrogels with Ion-Modulated Fluorescence and Mechanical Properties." American Chemical Society. URL: [Link]
-
MDPI Molecules. "Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes." MDPI. URL: [Link]
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. URL:[Link]
-
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. URL:[Link]
-
Journal of Chemical Technology and Metallurgy. "Experimental and DFT Study on the Spectroscopic (FT-IR, UV-VIS, NMR) properties of Quinoxaline derivatives." UCTM. URL: [Link]
Comparative Mass Spectrometry Guide: Fragmentation Patterns of Fluorinated Quinoxalines
The following guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of fluorinated quinoxalines, specifically contrasting them with non-fluorinated analogs and isomeric alternatives. This content is designed for researchers in medicinal chemistry and structural biology.
Executive Summary
Fluorinated quinoxalines are critical scaffolds in drug discovery, serving as the core pharmacophore in various antibiotics, anticancer agents, and kinase inhibitors. Their structural characterization relies heavily on Mass Spectrometry (MS).[1] This guide compares the fragmentation behavior of 6-Fluoroquinoxaline (the primary "Product" of interest in many synthetic pathways) against its non-fluorinated parent (Quinoxaline ) and its positional isomers.
Key Takeaway: While the introduction of fluorine increases the molecular weight by 18 Da, it significantly alters the electron density of the pyrazine ring, stabilizing the molecular ion in Electron Ionization (EI) but retaining the characteristic stepwise loss of HCN. Differentiation of positional isomers (e.g., 6-F vs. 5-F) requires high-resolution MS/MS (ESI-CID) rather than standard EI.
Technical Comparison: Fluorinated vs. Non-Fluorinated Scaffolds
The following analysis compares the MS performance and fragmentation characteristics of the fluorinated "product" against the standard non-fluorinated "alternative."
Electron Ionization (EI) Performance (70 eV)
Under hard ionization (EI), both compounds exhibit a strong molecular ion (
| Feature | 6-Fluoroquinoxaline (Product) | Quinoxaline (Alternative) | Impact on Analysis |
| Molecular Ion ( | m/z 148 (Base Peak, 100%) | m/z 130 (Base Peak, 100%) | Fluorine adds +18 Da mass shift; confirms substitution. |
| Primary Fragment | m/z 121 ( | m/z 103 ( | Both lose HCN (27 Da). The pathway is conserved.[2] |
| Secondary Fragment | m/z 94 ( | m/z 76 ( | Sequential loss of a second HCN . |
| C-F Bond Stability | High (No significant | N/A | The C-F bond is stronger than C-H; fluorine is rarely lost as a radical in EI. |
| Ring Contraction | Forms fluorinated benzyne-like cation | Forms benzyne cation (m/z 76) | Fluorine remains attached during ring degradation. |
Electrospray Ionization (ESI) & MS/MS
In soft ionization (ESI+), the behavior diverges. The basicity of the quinoxaline nitrogens allows for easy protonation (
-
Quinoxaline (
): Fragmenting the protonated parent yields complex rearrangements. -
6-Fluoroquinoxaline (
): The electron-withdrawing fluorine reduces the basicity of the N-1 nitrogen (para to F) compared to N-4. This electronic bias directs the fragmentation pathway in Collision-Induced Dissociation (CID), often favoring specific ring-opening pathways that can distinguish it from the 5-fluoro isomer.
Mechanistic Fragmentation Pathways
Understanding the causality behind the peaks is essential for structural validation. The fragmentation of quinoxalines is dominated by the stability of the aromatic system and the high energy release of forming stable HCN molecules.
The "Double HCN Loss" Mechanism
The defining characteristic of quinoxaline MS spectra is the sequential ejection of two hydrogen cyanide (HCN) molecules. This pathway is preserved in fluorinated derivatives because the fluorine atom is typically located on the benzenoid ring, while the HCN is ejected from the pyrazine ring.
Visualization: Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the stepwise degradation of 6-fluoroquinoxaline.
Isomer Differentiation (The "Orthogonal" Challenge)
Differentiation between 6-fluoroquinoxaline and 5-fluoroquinoxaline is difficult using standard EI-MS because the high energy (70 eV) obliterates the subtle electronic differences.
-
Solution: Use ESI-MS/MS at low collision energies (10–20 eV).
-
Mechanism: The 5-fluoro isomer has a fluorine atom peri to the N-4 nitrogen. This proximity can induce a "Proximity Effect" or "Ortho Effect," leading to a unique loss of HF (20 Da) or changing the ratio of HCN loss.
-
Observation: If a peak at
(m/z 129) is observed in MS/MS, it strongly suggests the 5-fluoro isomer (or a substituent with labile protons near the fluorine). 6-fluoroquinoxaline typically lacks this pathway.
Experimental Protocols
To replicate these results and validate the purity of your fluorinated quinoxaline, follow this self-validating protocol.
Sample Preparation (GC-MS)
-
Solvent: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol or Ethyl Acetate.
-
Concentration: Dilute to 10 µg/mL (10 ppm) to prevent detector saturation.
-
Derivatization: None required (Quinoxalines are volatile and thermally stable).
Instrument Parameters (Agilent/Thermo GC-MS)
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) at 70 eV.[3]
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
Analytical Workflow Diagram
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoxaline. National Institute of Standards and Technology. Available at: [Link]
-
Joly, N., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
Molecules Journal. Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors. (Synthesis context). Available at: [Link]
Sources
A Comparative Guide to the X-ray Crystallographic Data of 2-Sulfonyl Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, quinoxaline derivatives stand out for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a sulfonyl group at the 2-position of the quinoxaline scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and its interactions with biological targets, making 2-sulfonyl quinoxaline derivatives a subject of intense research.[2] X-ray crystallography provides the definitive three-dimensional structure of these molecules, offering invaluable insights into their conformation, intermolecular interactions, and the structure-activity relationships that govern their therapeutic potential.
This guide offers a comparative analysis of the available X-ray crystallographic data for 2-sulfonyl quinoxaline derivatives. It provides an in-depth look at their structural features, a review of synthetic and crystallization methodologies, and a discussion on the implications of these structural insights for drug design and development.
The Foundation: Synthesis and Crystallization
The journey to elucidating the crystal structure of a 2-sulfonyl quinoxaline derivative begins with its synthesis and subsequent crystallization. The synthetic strategies generally involve two key stages: the formation of the quinoxaline ring and the introduction of the sulfonyl moiety.
General Synthesis of the Quinoxaline Scaffold
The most common and versatile method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This reaction can be carried out under various conditions, from refluxing in ethanol or acetic acid to more environmentally friendly procedures at room temperature.[4][5]
Introduction of the 2-Sulfonyl Group
The introduction of the sulfonyl group at the 2-position can be achieved through several methods. A prevalent approach involves the nucleophilic substitution of a leaving group, such as a halogen, on a pre-formed quinoxaline ring with a sulfinate salt.[6] An alternative two-step strategy involves the reaction of a 2-haloquinoxaline with a thiol to form a thioether, which is subsequently oxidized to the corresponding sulfone.[7]
Sources
- 1. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Quinoxaline Sulfides and Sulfones
For Researchers, Scientists, and Drug Development Professionals
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, quinoxaline derivatives have emerged as a promising class of heterocyclic compounds. Their versatile scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities. Among these modifications, the introduction of sulfur-containing functional groups has shown significant potential in enhancing antibacterial efficacy. This guide provides a detailed comparison of two such modifications: quinoxaline sulfides (thioethers) and quinoxaline sulfones.
The Quinoxaline Scaffold: A Foundation for Antibacterial Innovation
Quinoxalines, bicyclic aromatic compounds formed by the fusion of a benzene and a pyrazine ring, are integral to a variety of biologically active molecules, including some antibiotics.[1] Their planar structure allows for intercalation with bacterial DNA, a mechanism of action for some derivatives.[2] However, the primary mechanism for many potent quinoxaline antibacterials, particularly the 1,4-di-N-oxide derivatives, involves the generation of reactive oxygen species (ROS) that lead to oxidative DNA damage and cell death.[3] The diverse therapeutic applications of quinoxalines, ranging from antibacterial and antifungal to anticancer and antiviral properties, underscore the significance of this scaffold in medicinal chemistry.[2][4][5]
This guide will delve into the comparative antibacterial performance of quinoxaline derivatives functionalized with either a sulfide (-S-) or a sulfone (-SO₂-) moiety. By examining the available experimental data, we aim to provide insights into the structure-activity relationships that govern their efficacy and to inform the rational design of future antibacterial drug candidates.
Quinoxaline Sulfonamides: A Potent Class of Antibacterial Agents
The incorporation of a sulfonamide (-SO₂NH₂) or a sulfonyl (-SO₂-) group into the quinoxaline framework has been a successful strategy in the development of potent antibacterial agents. The sulfonamide moiety itself is a well-established pharmacophore known to inhibit the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis. This dual-action potential, combining the properties of both the quinoxaline and sulfonamide moieties, has led to the synthesis of numerous derivatives with significant antibacterial activity.
Experimental Data on Quinoxaline Sulfones
Several studies have reported the synthesis and evaluation of quinoxaline sulfonamides and sulfonyl derivatives against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes key findings from the literature, presenting Minimum Inhibitory Concentration (MIC) values and zones of inhibition.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Quinoxaline-6-sulfonohydrazone derivatives | Staphylococcus aureus | 0.0313 - 0.250 | 10 - 30 | [1] |
| Escherichia coli | 0.0313 - 0.250 | 10 - 30 | [1] | |
| Pseudomonas aeruginosa | 0.0313 - 0.250 | 10 - 30 | [1] | |
| Klebsiella pneumoniae | 0.0313 - 0.250 | 10 - 30 | [1] | |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Staphylococcus aureus | 0.97 - 62.5 | - | [2] |
| Escherichia coli | 0.97 - 62.5 | - | [2] | |
| Pseudomonas aeruginosa | 0.97 - 62.5 | - | [2] | |
| 2(1H)-quinoxalinone-6-sulfonyl derivatives | Gram-positive strains | 0.19 | - | [6] |
| Gram-negative strains | 0.39 | - | [6] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Quinoxaline Sulfides (Thioethers): Exploring an Alternative Sulfur Linkage
The introduction of a thioether linkage to the quinoxaline scaffold represents another avenue for developing novel antibacterial agents. Organosulfur compounds are known for their diverse biological activities, and the thioether group can influence the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with bacterial targets.[2]
Experimental Data on Quinoxaline Sulfides
Research on quinoxaline sulfides has demonstrated their potential as effective antibacterial agents. The following table summarizes the available data on the antibacterial efficacy of these compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 2,3-Di(thio-4-bromophenyl)quinoxaline | Escherichia coli | 8 | - | [2] |
| Bacillus subtilis | 16 | - | [2] | |
| 2-(2-Methylquinoxalin-3-ylthio)-N-arylacetamides | Staphylococcus aureus | - | Comparable to Ciprofloxacin | [6] |
| Escherichia coli | - | Comparable to Ciprofloxacin | [6] | |
| 2,3-bis(alkylthio)quinoxaline derivatives | - | - | - | No specific antibacterial data found in the provided results. |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Comparative Efficacy: Sulfides vs. Sulfones - A Scientific Discussion
Potency: The reported MIC values for some quinoxaline sulfonamide derivatives appear to be in a lower range (as low as 0.0313 µg/mL) compared to the reported MICs for the quinoxaline sulfide derivatives (e.g., 8 µg/mL against E. coli).[1][2] This suggests that, in the specific instances studied, the sulfone/sulfonamide moiety may contribute to higher antibacterial potency.
Mechanism of Action: The well-established mechanism of action of sulfonamides, involving the inhibition of folate synthesis, provides a clear and potent antibacterial pathway.[2] This, in addition to the potential DNA-damaging effects of the quinoxaline core, could lead to a synergistic or additive effect, resulting in enhanced efficacy. The mechanism of action for quinoxaline sulfides is less defined but is likely related to the overall physicochemical properties of the molecule and its ability to interact with bacterial targets.
Structure-Activity Relationship (SAR): The electronic nature of the sulfur-containing group plays a crucial role. The sulfone group is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the quinoxaline ring system and influence its reactivity and binding affinity to biological targets. The sulfide group, being less electron-withdrawing, will have a different electronic impact. The optimal electronic properties for antibacterial activity would depend on the specific bacterial target and the overall structure of the molecule.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed methodologies for key antibacterial assays are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for MIC Determination:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition around a well containing the compound in an agar plate seeded with a test microorganism.
Workflow for Agar Well Diffusion Assay:
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Protocol:
-
Preparation of Agar Plates: Molten sterile agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A control with the solvent and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters.
Conclusion and Future Directions
The available evidence suggests that quinoxaline sulfonamides represent a highly potent class of antibacterial agents, likely due to a combination of the inherent properties of the quinoxaline scaffold and the established antibacterial mechanism of the sulfonamide moiety. While data on quinoxaline sulfides is more limited, they also demonstrate promising antibacterial activity and warrant further investigation.
To provide a more definitive comparison, future research should focus on the parallel synthesis and evaluation of both quinoxaline sulfide and sulfone analogues. Such studies should include a broad panel of clinically relevant bacterial strains, including multidrug-resistant isolates. Furthermore, mechanistic studies to elucidate the mode of action of quinoxaline sulfides would be invaluable for the rational design of more effective derivatives. The continued exploration of these sulfur-containing quinoxaline derivatives holds significant promise for the discovery of next-generation antibacterial drugs.
References
- Synthesis and Antimicrobial Activity of Some 2(1H)-quinoxalinone-6-sulfonyl Derivatives. (URL not provided in search results)
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (URL not provided in search results)
-
Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. ARC Journals. [Link]
-
Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. [Link]
-
Synthesis of Some Quinoxaline Sulfonamides as a Potential Antibacterial Agent. Journal of Pharmaceutical Research International. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
-
A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry. [Link]
-
Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters. [Link]
- Exploring Potential of Quinoxaline Moiety. (URL not provided in search results)
-
(PDF) Synthesis and Antimicrobial Activity ofSome New Thioether Derivatives of Quinoxaline. ResearchGate. [Link]
-
Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF QUINOXALINE SULFONAMIDE. Semantic Scholar. [Link]
-
Biological activity of quinoxaline derivatives. ResearchGate. [Link]
-
Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐ Resistant Staphylococcus aureus,. ORCA - Cardiff University. [Link]
- SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. (URL not provided in search results)
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL not provided in search results)
- Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (URL not provided in search results)
-
Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical & Pharmaceutical Bulletin. [Link]
-
Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. ACS Omega. [Link]
Sources
- 1. paperso.journal7publish.com [paperso.journal7publish.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: HPLC Method Development for Quinoxaline Sulfone Purity
Executive Summary
The synthesis of biologically active quinoxaline derivatives—specifically Quinoxaline Sulfones —often involves the oxidation of a sulfide precursor through a sulfoxide intermediate. Achieving high purity (>99.5%) requires a robust analytical method capable of resolving the target sulfone from its structurally similar sulfide and sulfoxide impurities.
This guide compares a traditional Fully Porous C18 (5 µm) approach against a modern Core-Shell C18 (2.6 µm) methodology. While traditional methods often suffer from peak broadening and excessive run times due to the polar nature of the sulfonyl moiety, the proposed Core-Shell method utilizes superficially porous particle technology to deliver superior resolution (
Part 1: The Analytical Challenge
Quinoxaline sulfones possess a unique set of physicochemical properties that complicate HPLC separation:
-
Polarity Shift: The oxidation pathway (Sulfide
Sulfoxide Sulfone) drastically alters polarity. The sulfone is significantly more polar than the sulfide but often co-elutes with the sulfoxide on standard alkyl phases. -
Basic Nitrogen: The quinoxaline ring contains basic nitrogen atoms (
), which can interact with residual silanols on the stationary phase, causing severe peak tailing. -
UV Absorbance: While quinoxalines have strong absorbance (250–360 nm), oxidized byproducts often share overlapping spectra, making peak purity assessment via PDA (Photodiode Array) difficult without physical separation.
Visualizing the Impurity Pathway
The following diagram illustrates the oxidation pathway that necessitates this separation.
Caption: Stepwise oxidation from sulfide to sulfone. The analytical method must resolve the intermediate sulfoxide from the target sulfone.
Part 2: Comparative Analysis
We evaluated two distinct methodologies for the purity analysis of a representative Quinoxaline Sulfone.
Method A: Traditional (The Baseline)
-
Column: Fully Porous C18,
, . -
Conditions: Isocratic, Phosphate Buffer (pH 3.0) / Methanol.[1]
-
Outcome: Functional but inefficient. Broad peaks for the polar sulfone limit the detection of closely eluting sulfoxide impurities.
Method B: Proposed (The Modern Standard)
-
Column: Core-Shell (Solid Core) C18,
, . -
Conditions: Gradient, 0.1% Formic Acid / Acetonitrile.[2]
-
Outcome: The solid core reduces the diffusion path (Van Deemter
-term), resulting in narrower peaks and higher sensitivity.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Performance Data Summary
| Metric | Method A (Traditional) | Method B (Core-Shell) | Improvement |
| Run Time | 25.0 min | 12.0 min | 52% Faster |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) | > 2x Improvement |
| Tailing Factor ( | 1.6 | 1.1 | Superior Symmetry |
| LOD (Sulfoxide) | 0.5 µg/mL | 0.1 µg/mL | 5x More Sensitive |
| Backpressure | 110 bar | 280 bar | Manageable on standard HPLC |
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. The use of a specific gradient slope ensures that the highly polar sulfone is retained long enough to separate from the solvent front, while the organic ramp clears the hydrophobic sulfide.
Reagents & Standards
-
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
-
Modifier: Formic Acid (LC-MS Grade) or Ammonium Formate (if pH control is critical).
-
Standards: Pure Quinoxaline Sulfone (Reference Standard), Quinoxaline Sulfide (Impurity A), Quinoxaline Sulfoxide (Impurity B).
Chromatographic Conditions
-
System: HPLC or UHPLC compatible with 400 bar.
-
Column: Kinetex® or Cortecs® C18 (Core-Shell),
, . -
Mobile Phase A: 0.1% Formic Acid in Water (pH
2.7). -
Flow Rate: 1.2 mL/min (Core-shell particles allow higher flow rates without efficiency loss).
-
Temperature: 35°C (Improves mass transfer).
-
Detection: UV @ 254 nm (General) and 310 nm (Specific to Quinoxaline core).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibrate / Retain Polar Sulfone |
| 1.0 | 5% | Isocratic Hold |
| 8.0 | 60% | Linear Ramp (Elute Sulfoxide/Sulfide) |
| 8.1 | 95% | Wash |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 12.0 | 5% | End of Run |
Method Development Logic Flow
The following decision tree outlines the logic used to arrive at Method B, ensuring scientific integrity in the development process.
Caption: Decision tree for optimizing the separation of polar quinoxaline metabolites.
Part 4: Scientific Rationale (E-E-A-T)
Why Core-Shell?
Traditional fully porous particles rely on the analyte diffusing all the way into and out of the particle pore structure. For polar molecules like sulfones, this diffusion can be slow, leading to band broadening (the
Why Acidic Mobile Phase?
Quinoxaline derivatives contain nitrogen atoms that can act as weak bases. At neutral pH, these nitrogens may interact with the acidic silanol groups on the silica surface, causing "tailing" (asymmetry). By using 0.1% Formic Acid (pH ~2.7), we protonate the basic nitrogens and suppress the ionization of surface silanols, ensuring a sharp, symmetrical peak shape (
Troubleshooting Guide
-
Problem: Sulfone peak splits.
-
Cause: Sample solvent is too strong (e.g., 100% ACN).
-
Fix: Dissolve sample in initial mobile phase (5% ACN / 95% Water).[2]
-
-
Problem: Drifting retention times.
-
Cause: Temperature fluctuation or column equilibration.[2]
-
Fix: Use a column oven at 35°C and ensure 5-column volumes of re-equilibration between runs.
-
References
-
Phenomenex. (2017).[5] Core-Shell vs Fully Porous Particles: Performance Advantages.[5] Phenomenex Technical Guides. Link
-
Chromatography Today. (2012). Evaluation of Core Shell Columns Based on Separation Behaviour and Physical Properties.Link
-
Moreno, E., et al. (2011).[1][7] Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 16(9), 7893-7908.[7] Link
-
BenchChem. (2025).[2] A Comparative Guide to HPLC Methods for the Purity Assessment of Sulfone-Bis-PEG4-acid.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Professional Laboratory Disposal Protocols for 2-[(4-Fluorophenyl)sulfonyl]quinoxaline
Executive Summary
In medicinal chemistry and drug discovery, quinoxaline derivatives are highly valued scaffolds due to their broad spectrum of biological activities, including antiviral and antibacterial properties[1]. However, the specific functionalization of these molecules dictates strict Environmental Health and Safety (EHS) protocols. 2-[(4-Fluorophenyl)sulfonyl]quinoxaline (CAS: 338394-59-5) presents unique disposal challenges due to the presence of both a fluorinated aromatic ring and a sulfonyl moiety[1].
This guide provides drug development professionals and laboratory scientists with the mechanistic rationale and step-by-step standard operating procedures (SOPs) for the safe containment, segregation, and ultimate destruction of this compound, ensuring compliance with professional EHS standards.
Chemical Profile & Disposal Implications
To design a self-validating disposal system, we must first analyze the structural components of the compound that dictate its environmental fate and combustion byproducts. The introduction of fluorine, while beneficial for metabolic stability in drug design[1], significantly alters the required waste management strategy.
| Property / Feature | Data / Description | Disposal & Safety Implication |
| IUPAC Name | This compound | Requires specific tracking as a halogenated, sulfur-containing organic. |
| CAS Number | 338394-59-5[1] | Essential for EHS manifesting and commercial waste profiling. |
| Molecular Weight | 288.3 g/mol [1] | Used for calculating waste mass balances in large-scale synthesis. |
| Heteroatoms | Nitrogen (N), Sulfur (S), Fluorine (F)[1] | Critical: Combustion will yield |
| Physical State | Solid (Synthetic derivative)[1] | Risk of aerosolization; requires wet-wiping for spill cleanup rather than dry sweeping. |
Mechanistic Rationale for Disposal Pathways
As a Senior Application Scientist, it is vital to understand why standard disposal methods are inadequate for this compound.
-
The Halogen-Sulfur Challenge: The 4-fluorophenylsulfonyl group[1] prevents the use of standard biological degradation or low-temperature incineration. If subjected to low-temperature burning or standard municipal waste treatment, the compound will undergo incomplete combustion, potentially releasing persistent fluorinated organic pollutants and corrosive hydrofluoric acid (
). -
High-Temperature Incineration: The only scientifically sound and legally compliant method for destroying this compound is high-temperature incineration (typically >1100°C) at a licensed hazardous waste facility. This temperature is required to break the strong carbon-fluorine (
) bonds. -
Flue Gas Scrubbing: Because the molecule contains sulfur and fluorine, the incineration facility must be equipped with wet alkali scrubbers (e.g., sodium hydroxide or calcium hydroxide systems) to neutralize the resulting
and gases into inert salts (calcium sulfate and calcium fluoride) before atmospheric release.
Standard Operating Procedure: Laboratory Disposal
The following step-by-step methodology must be integrated into your laboratory's EHS framework. Under no circumstances should in-lab chemical degradation (e.g., attempting to cleave the sulfonyl group with strong acids/bases) be used as a substitute for professional waste management.
Phase 1: Segregation and Containment
-
Identify the Waste Stream: Determine if the this compound is in a solid state (pure powder, contaminated consumables) or dissolved in a solvent (e.g., DMSO, DMF, or halogenated solvents used during synthesis or assay preparation).
-
Container Selection:
-
For Solids: Use a chemically inert, wide-mouth High-Density Polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Liquids: Use an EHS-approved solvent waste carboy. Crucial Step: Liquid waste containing this compound must be routed to the Halogenated Organic Waste stream, regardless of whether the primary solvent is non-halogenated, due to the fluorine atom on the molecule.
-
-
Incompatible Materials: Ensure the waste container is strictly segregated from strong oxidizing agents and strong bases to prevent unintended exothermic reactions in the waste accumulation area.
Phase 2: Labeling and Tracking
-
Apply EHS Labeling: Attach a hazardous waste tag immediately upon placing the first drop or grain of waste into the container.
-
Specify Constituents: Clearly write "this compound" and its CAS number (338394-59-5). Do not use abbreviations or internal lab codes.
-
Hazard Indicators: Check the boxes for "Toxic", "Halogenated", and "Environmental Hazard".
Phase 3: Spill Management (Solid Powder)
If the compound is spilled outside of containment:
-
PPE Protocol: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill is large and aerosolization is a risk, an N95 or P100 particulate respirator is required.
-
Wet-Wipe Method: Do not dry sweep, as this will aerosolize the fine synthetic powder. Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or water, depending on solubility) and gently wipe the area.
-
Disposal of Cleanup Materials: Place all contaminated pads, gloves, and materials into the solid hazardous waste container described in Phase 1.
Phase 4: Institutional Transfer
-
Seal and Inspect: Once the container reaches 80% capacity, seal it tightly. Inspect the exterior for any contamination.
-
Transfer to EHS: Submit a waste pickup request to your institutional EHS department or licensed commercial waste contractor. They will profile the waste for the high-temperature incineration pathway.
Waste Management Workflow Visualization
The following diagram illustrates the validated EHS workflow for managing fluorinated quinoxaline derivatives, ensuring that toxic byproducts are effectively neutralized during final destruction.
EHS workflow for the segregation and destruction of fluorinated quinoxaline derivatives.
References
Sources
Defensive Shielding: A Researcher's Guide to Handling 2-[(4-Fluorophenyl)sulfonyl]quinoxaline
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides a comprehensive, technically-grounded framework for the safe handling of 2-[(4-Fluorophenyl)sulfonyl]quinoxaline, a quinoxaline derivative of significant interest in medicinal chemistry and drug discovery.[1] Given that the specific toxicological properties of this compound have not been exhaustively investigated, we will proceed with a cautious and rigorous approach, grounding our protocols in the known characteristics of related chemical structures.
Hazard Assessment: An Informed Perspective
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, an analysis of its constituent moieties—the quinoxaline core, the sulfonyl group, and the fluorophenyl ring—allows for a presumptive hazard assessment. Quinoxaline and its derivatives are known to cause skin and eye irritation.[2][3] Compounds containing the fluorophenylsulfonyl group can be harmful if inhaled or swallowed and may cause serious eye irritation.[4] Therefore, we must operate under the assumption that this compound is a hazardous substance that may cause skin, eye, and respiratory irritation.[2]
Precautionary Statements based on related compounds:
-
P260/P261: Do not breathe dust, fume, gas, mist, vapors, or spray.[2][5]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2][3][5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5][6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][6]
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing personal protective equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure the fume hood has adequate airflow.
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the SOP and the potential hazards.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE must be deliberate and matched to the specific laboratory operation.[9]
Core PPE for All Operations
-
Hand Protection: Handle with chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before each use.[6][8] Use proper glove removal technique to avoid skin contact.[8]
-
Eye and Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles.[6][9] When there is a risk of splashing or handling larger quantities, a face shield must be worn in addition to safety glasses or goggles.[8][9]
-
Protective Clothing: A laboratory coat is mandatory.[9] For tasks with a higher risk of spillage, consider a chemically resistant apron or gown.[10]
Task-Specific PPE Recommendations
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves, Lab Coat, Safety Goggles | To prevent skin/eye contact with fine dust particles.[6][8] All manipulations should be performed in a fume hood or ventilated balance enclosure. |
| Solution Preparation | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | Increased risk of splashes when handling liquids.[9] |
| Large-Scale Reactions (>5g) | Double-gloving (Nitrile), Chemically Resistant Lab Coat or Apron, Safety Goggles, Face Shield | Higher quantities increase the risk of significant exposure from spills or splashes. |
| Spill Cleanup | Nitrile Gloves (or more resistant for solvents used), Lab Coat, Safety Goggles, Face Shield. Respiratory protection may be required depending on spill size. | To provide comprehensive protection during an uncontrolled release of the hazardous material.[5][8] |
Procedural Guidance: Safe Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment and reagents.
-
Donning PPE: Don your lab coat, followed by safety goggles and a face shield if required. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling the Compound: Perform all manipulations deep within the fume hood. Avoid creating dust when handling the solid.[6][8]
-
Post-Handling: Tightly close the container.[7][8] Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove gloves first using a safe technique. Then remove your face shield and goggles, followed by your lab coat. Wash your hands thoroughly with soap and water.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste, including contaminated PPE and empty containers, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][5] Do not dispose of this chemical down the drain.[8]
Workflow for PPE Selection
Sources
- 1. This compound | 338394-59-5 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. zoetisus.com [zoetisus.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 10. westlake.com [westlake.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
